1,3,3-Trimethylindolin-6-amine
Description
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Structure
3D Structure
Properties
CAS No. |
545393-67-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1,3,3-trimethyl-2H-indol-6-amine |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11/h4-6H,7,12H2,1-3H3 |
InChI Key |
XIYSAKATDDLWPQ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C1C=CC(=C2)N)C)C |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1,3,3-Trimethylindolin-6-amine
This guide provides an in-depth technical analysis of 1,3,3-Trimethylindolin-6-amine , a critical heterocyclic intermediate used primarily in the synthesis of functionalized cyanine dyes and increasingly in medicinal chemistry as a privileged scaffold.
Structure, Synthesis, and Applications in Chemical Biology
Executive Summary
1,3,3-Trimethylindolin-6-amine (also referred to as 6-amino-1,3,3-trimethylindoline) is a bicyclic heterocycle functioning as a "lynchpin" intermediate. Unlike its more common 5-amino isomer, the 6-amino variant offers a unique electronic vector for tuning the fluorescence properties of polymethine dyes (cyanines) and serves as a sterically distinct handle for bioconjugation. Its core structure—a fused benzene and nitrogen-containing pyrroline ring—provides a rigid scaffold essential for minimizing non-radiative decay in fluorophores and maximizing binding affinity in kinase inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[5]
-
IUPAC Name: 1,3,3-trimethyl-2,3-dihydro-1H-indol-6-amine
-
Common Names: 6-Amino-1,3,3-trimethylindoline; 6-Amino-Fischer's Base (reduced form)
-
Molecular Formula:
-
Molecular Weight: 176.26 g/mol
-
Core Scaffold: Indoline (2,3-dihydro-1H-indole)
Structural Architecture
The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring.
-
Gem-dimethyl group (C3): Two methyl groups at position 3 prevent aromatization to the indole, locking the heterocycle in the indoline/indolenine oxidation state. This is crucial for maintaining the reactivity of the C2 position for dye synthesis.
-
N-Methyl group (N1): Ensures solubility and prevents N-deprotonation, fixing the nitrogen lone pair availability.
-
Amino group (C6): Located meta to the indoline nitrogen. This position is electronically distinct from the para (C5) position. While C5 substituents strongly conjugate with the indoline nitrogen (affecting absorption maxima), C6 substituents exert influence primarily through inductive effects and weak resonance, often resulting in dyes with higher quantum yields and distinct solvatochromic behaviors.
Synthesis & Manufacturing
The synthesis of the 6-isomer requires specific regiochemical control, as direct nitration of the indoline core typically favors the 5-position.
Primary Route: Fischer Indole Synthesis (Regioselective)
The most robust route circumvents the directing group issues of the indoline ring by establishing the substitution pattern before cyclization.
Protocol Overview:
-
Hydrazone Formation: Reaction of 3-nitrophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).
-
Cyclization: Acid-catalyzed Fischer indolization.[1][2]
-
Expert Insight: Cyclization of the meta-substituted hydrazine yields two regioisomers: the 4-nitro and 6-nitro indolenines. The 6-nitro isomer is sterically less congested and typically the major product, but chromatographic separation is required.
-
-
Methylation: Alkylation of the indolenine nitrogen (if not using N-methyl hydrazine) using methyl iodide or dimethyl sulfate.
-
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Sn/HCl) of the nitro group to the amine.
Graphical Synthesis Workflow
Caption: Regioselective synthesis pathway via Fischer Indolization targeting the 6-amino isomer.
Physicochemical Properties[1][2][8][9][10][11][12]
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Tends to darken upon air exposure (oxidation). |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate | Poorly soluble in water at neutral pH. |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Aniline-like) | Less basic than aliphatic amines; suitable for selective acylation. |
| UV-Vis Absorption | Characteristic indoline absorption; lacks the visible color of the cyanine product. | |
| Stability | Air-sensitive (Amine oxidation) | Store under Argon at -20°C. |
Reactivity & Functionalization[9][10]
The "Lynchpin" Reactivity
The molecule possesses two orthogonal reactive centers:
-
C6-Amine (Nucleophile): Available for amide coupling, isothiocyanate formation, or click chemistry handles. This allows the final dye to be bioconjugated.
-
C2-Methyl/Methylene (Electrophile/Nucleophile): In the oxidized indolenine or indolium form, the C2-methyl group is highly acidic (
). Deprotonation generates the "Fischer's Base" (enamine), which attacks electrophiles (like Vilsmeier-Haack reagents) to form the polymethine bridge of cyanine dyes.
Application in Cyanine Dye Synthesis
To create a functionalized Cy5 dye:
-
Quaternization: The 1,3,3-trimethylindolin-6-amine is reacted with an alkyl halide (e.g., 4-iodobutyric acid) to form the quaternary ammonium salt.
-
Condensation: This salt is condensed with a malonaldehyde dianil derivative (the polymethine linker).
-
Result: A symmetric or asymmetric cyanine dye with a pendant amino group on the aromatic ring, ready for activation (e.g., as an NHS ester).
Experimental Protocols
Protocol 1: Reduction of 6-Nitro-1,3,3-trimethylindoline
-
Reagents: 6-Nitro-1,3,3-trimethylindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (balloon).
-
Procedure:
-
Dissolve the nitro compound in anhydrous methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (Argon). Caution: Dry Pd/C is pyrophoric.
-
Purge the flask with
gas and stir vigorously at Room Temperature (RT) for 4–6 hours. -
Monitor reaction via TLC (DCM/MeOH 95:5). The amine spot will be more polar and stain with ninhydrin.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the amine as a pale yellow oil. Use immediately or store frozen.
-
Protocol 2: Conversion to 6-Isothiocyanato Derivative (Labeling Reagent)
-
Reagents: 1,3,3-Trimethylindolin-6-amine, Thiophosgene (
), Sodium Bicarbonate, DCM/Water biphasic system. -
Procedure:
-
Dissolve the amine in DCM. Add an equal volume of saturated aqueous
. -
Cool to 0°C. Add thiophosgene (1.1 eq) dropwise with vigorous stirring.
-
Stir for 1 hour. The organic layer will contain the isothiocyanate.
-
Separate, dry over
, and concentrate. -
Application: This -NCS group reacts specifically with lysine residues on antibodies.
-
Safety & Stability (MSDS Highlights)
-
Hazards: Irritant to eyes, skin, and respiratory system. Toxic if swallowed.
-
Handling: The amine is prone to oxidation. Solutions should be degassed.
-
Storage: Keep in amber vials, under inert gas, at -20°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.
References
-
Fischer Indole Synthesis Mechanism: Robinson, B.[2][3][4] "The Fischer Indole Synthesis."[5][1][2][3][4] Chemical Reviews, 1963, 63(4), 373–401. Link
-
Cyanine Dye Chemistry: Mishra, A. et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000, 100(5), 1973–2012. Link
-
Regioselectivity in Indole Synthesis: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. Link
-
Synthesis of Nitro-Indolenines: Sajjadifar, S. et al. "New 3H-Indole Synthesis by Fischer’s Method."[6] Molecules, 2010, 15, 2491-2498.[6] Link
-
Bioconjugation Techniques: Hermanson, G. T. Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. Link
Sources
A Comprehensive Guide to the Solubility Profile of 1,3,3-Trimethylindolin-6-amine: A Predictive and Experimental Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract: 1,3,3-Trimethylindolin-6-amine is an organic compound featuring a substituted indoline scaffold, a structure of interest in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. Publicly available quantitative solubility data for 1,3,3-Trimethylindolin-6-amine is scarce. This guide, therefore, provides a framework for researchers to both predict and experimentally determine its solubility profile. We will begin by dissecting the molecule's structural attributes to forecast its behavior in various organic solvents. This theoretical analysis is followed by a detailed, field-proven experimental protocol designed to yield reliable, reproducible solubility data. This document serves as a practical whitepaper for scientists engaged in the synthesis, purification, and formulation of this compound or its analogues.
Introduction to 1,3,3-Trimethylindolin-6-amine
1,3,3-Trimethylindolin-6-amine (CAS 545393-67-7) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂.[1] Its structure is built upon a 2,3-dihydro-1H-indole (indoline) core. This core is heavily substituted with three methyl groups—one on the nitrogen atom (N-1) and two at the C-3 position—and features a primary amine group at the C-6 position of the benzene ring.
The indoline moiety is a privileged scaffold found in numerous biologically active compounds and natural products.[2] The presence of a primary aromatic amine and a tertiary aliphatic amine within the same structure imparts unique chemical characteristics, including basicity and the potential for diverse chemical modifications, making it a valuable building block in synthetic chemistry.[3][4] Understanding its solubility is the first critical step in unlocking its potential for these applications.
Theoretical Solubility Profile & Solvent Selection Rationale
The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] By examining the functional groups and overall polarity of 1,3,3-Trimethylindolin-6-amine, we can develop a robust hypothesis for its solubility in different classes of organic solvents.
Molecular Structure Analysis
-
Indoline Core: The fused bicyclic system, consisting of a benzene ring and a dihydropyrrole ring, is predominantly non-polar but possesses some polar character due to the nitrogen heteroatom.
-
Primary Amine Group (-NH₂): This is a polar, hydrophilic functional group capable of both donating and accepting hydrogen bonds. This feature is a primary driver of solubility in polar protic solvents.[6][7]
-
Trimethyl Groups (-CH₃) and Alkyl Backbone: The three methyl groups and the ethyl bridge of the indoline ring contribute significantly to the molecule's lipophilicity (fat-solubility). These non-polar hydrocarbon portions will interact favorably with non-polar solvents via van der Waals forces.[1]
-
Tertiary Amine (N-CH₃): The N-methyl group within the ring is a hydrogen bond acceptor but not a donor. It contributes to the molecule's basicity and polar character.
Overall Polarity Assessment: The molecule presents a classic amphiphilic character, possessing distinct polar (amine groups) and non-polar (alkyl and aromatic framework) regions. This duality suggests it will not be exclusively soluble in either extremely polar or entirely non-polar solvents but will favor solvents with intermediate polarity or those capable of specific interactions like hydrogen bonding.
Predicted Solubility in Solvent Classes
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low to moderate. While the alkyl groups and benzene ring will interact with these solvents, the highly polar primary amine group will be poorly solvated, limiting overall solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good solubility is anticipated. These solvents have a significant dipole moment to solvate the polar regions of the molecule. Furthermore, solvents like THF, ethyl acetate, and acetone can act as hydrogen bond acceptors for the primary amine's hydrogens, facilitating dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water):
-
Alcohols (Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with both the primary amine (as donors and acceptors) and the tertiary amine (as acceptors), effectively solvating the polar "head" of the molecule.[6]
-
Water: Low solubility is predicted. Despite the presence of hydrogen-bonding amine groups, the large, non-polar hydrocarbon framework (11 carbons) will likely dominate, leading to unfavorable disruption of the water's hydrogen-bonding network.[6]
-
-
Acidic/Basic Aqueous Solutions:
-
5% Hydrochloric Acid (HCl): High solubility is expected. As a base, the amine groups will be protonated by the acid to form the corresponding ammonium hydrochloride salt. This ionic salt will be readily soluble in the aqueous medium. This principle is fundamental to the extraction and purification of amines.[6][8]
-
5% Sodium Hydroxide (NaOH): Solubility is expected to remain low, similar to that in neutral water, as no acid-base reaction will occur to enhance solubility.
-
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for qualitatively and semi-quantitatively assessing the solubility of 1,3,3-Trimethylindolin-6-amine. The protocol is designed to be self-validating by systematically testing across a logical spectrum of solvents.
Objective
To determine the solubility of 1,3,3-Trimethylindolin-6-amine in a representative set of organic solvents and aqueous solutions at ambient temperature.
Materials & Equipment
-
Compound: 1,3,3-Trimethylindolin-6-amine (solid)
-
Solvents (Reagent Grade or Higher):
-
Non-Polar: Hexane, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetone
-
Polar Protic: Methanol, Ethanol, Deionized Water
-
Aqueous Solutions: 5% (w/v) HCl, 5% (w/v) NaOH
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes (e.g., 4 mL glass vials) with caps
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Spatula
-
Visual inspection station with good lighting and a dark background
-
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 10 mg of 1,3,3-Trimethylindolin-6-amine into a clean, dry vial. Record the exact mass. Causality: Starting with a known, precise mass is crucial for calculating an approximate solubility limit.
-
Initial Solvent Addition: Add 0.5 mL of the first selected solvent to the vial. This creates an initial concentration of ~20 mg/mL. Causality: This volume is a practical starting point for distinguishing between high and moderate solubility.
-
Equilibration: Cap the vial securely and vortex the mixture vigorously for 60 seconds. Allow the sample to sit at ambient temperature for 5-10 minutes. Causality: Vigorous mixing and a resting period are essential to ensure the system reaches thermodynamic equilibrium, preventing a premature assessment of insolubility.
-
Visual Observation: Carefully observe the vial against a well-lit, dark background. Look for any undissolved solid particles.
-
If Completely Clear (No visible particles): The compound is considered Soluble at ≥20 mg/mL. Proceed to the next solvent.
-
If Undissolved Solid Remains: The compound is either partially soluble or insoluble. Proceed to step 5.
-
-
Incremental Solvent Addition: Add another 0.5 mL of the same solvent to the vial (total volume 1.0 mL), reducing the concentration to ~10 mg/mL. Repeat the equilibration (Step 3) and observation (Step 4).
-
If Completely Clear: The compound is considered Soluble or Freely Soluble (approx. solubility between 10-20 mg/mL).
-
If Undissolved Solid Remains: Proceed to step 6.
-
-
Final Dilution: Add an additional 1.0 mL of the solvent (total volume 2.0 mL), for a final concentration of ~5 mg/mL. Repeat the equilibration and observation steps.
-
If Completely Clear: The compound is considered Sparingly Soluble (approx. solubility between 5-10 mg/mL).
-
If a significant amount of solid has dissolved but some remains: Classify as Partially Soluble .
-
If the solid appears largely unchanged: Classify as Insoluble (<5 mg/mL).
-
-
Systematic Testing: Repeat steps 1-6 for each solvent listed in section 3.2. For safety, always handle volatile solvents like DCM in a fume hood.[9][10]
-
pH Dependence Test: Specifically test the compound's solubility in 5% HCl and 5% NaOH using the same procedure to confirm the predicted behavior of the amine functional groups.[8][11]
Data Presentation and Visualization
Organizing experimental results into a clear format is essential for analysis and reporting.
Solubility Data Summary Table
Researchers should use the following table to log their predictions and experimental findings. This direct comparison helps validate the theoretical analysis and provides a quick reference guide.
| Solvent | Solvent Class | Predicted Solubility | Experimental Observation (e.g., Soluble, Insoluble) | Approx. Solubility (mg/mL) |
| Hexane | Non-Polar | Low | ||
| Toluene | Non-Polar | Low to Moderate | ||
| Dichloromethane | Polar Aprotic | Good | ||
| Ethyl Acetate | Polar Aprotic | Good | ||
| Acetone | Polar Aprotic | Good | ||
| Methanol | Polar Protic | Moderate to Good | ||
| Ethanol | Polar Protic | Moderate to Good | ||
| Water | Polar Protic | Low | ||
| 5% HCl (aq) | Aqueous Acid | High | ||
| 5% NaOH (aq) | Aqueous Base | Low |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol described in Section 3.3.
Sources
- 1. CAS 545393-67-7: 2,3-Dihydro-1,3,3-trimethyl-1H-indol-6-am… [cymitquimica.com]
- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. fishersci.ca [fishersci.ca]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Structural Isomerism in Indolenines: A Comparative Guide to 5- and 6-Amine Derivatives
Executive Summary
In the design of polymethine cyanine dyes (Cy3, Cy5, Cy7), the 1,3,3-trimethylindoline (Fischer base) core serves as the primary heterocycle. While the core structure dictates the fundamental absorption range, the introduction of amino substituents (
This guide delineates the critical differences between the 5-amine and 6-amine isomers. While often treated interchangeably in low-resolution commercial catalogs, these isomers exhibit distinct electronic behaviors, synthetic accessibilities, and spectral impacts. The 5-amine is the thermodynamic standard, offering strong electronic coupling to the chromophore. The 6-amine , essentially a "meta-isomer" relative to the nitrogen center, offers a decoupled electronic state useful for specific steric or quantum yield optimizations.
Electronic Structure & Resonance Mechanics
To understand the functional difference, one must analyze the connectivity relative to the indoline nitrogen (
The Conjugation Vector
-
5-Amine (Para-like): The 5-position is para to the
atom. This allows for direct resonance delocalization of the amino lone pair into the orbital, and subsequently into the polymethine chain. This results in a significant Bathochromic (Red) Shift and increased electron density in the polymethine bridge.-
Hammett Constant (
): -0.66 (Strong Donor)
-
-
6-Amine (Meta-like): The 6-position is meta to the
atom. Resonance contributions are interrupted; the effect is primarily inductive. The 6-amino group does not strongly perturb the HOMO-LUMO gap of the primary cyanine system compared to the 5-isomer.-
Hammett Constant (
): -0.16 (Weak Donor)
-
Visualization of Resonance Pathways
The following diagram illustrates the electronic coupling capability of the two isomers.
Figure 1: Comparative electronic coupling. The 5-amine participates in the primary resonance axis, whereas the 6-amine is electronically decoupled.
Synthetic Accessibility & Pathways
The primary reason the 5-amine is ubiquitous in commercial dyes (e.g., Sulfo-Cy5) is synthetic ease. The 6-amine requires a completely different, more laborious starting strategy.
The 5-Amine Route (Direct Activation)
The indoline nitrogen (
-
Workflow: Indoline
Nitration ( ) Reduction ( ). -
Yield: High (>80% regioselectivity).
The 6-Amine Route (De Novo Construction)
Direct nitration cannot access the 6-position efficiently. This isomer must be built "from scratch" using the Fischer Indole Synthesis . One must start with a hydrazine that already possesses the nitrogen functionality in the correct position relative to the hydrazine moiety.
-
Precursor: 3-nitrophenylhydrazine (The nitro group is meta to the hydrazine).
-
Workflow: 3-Nitrophenylhydrazine + 3-methyl-2-butanone
Indolenine formation N-Alkylation Reduction. -
Challenge: Regioisomer formation (4-nitro vs 6-nitro) during cyclization requires careful purification.
Figure 2: Synthetic divergence. Route A utilizes the inherent reactivity of the indoline; Route B requires pre-functionalized precursors.
Comparative Properties Table
| Feature | 5-Amine Isomer | 6-Amine Isomer |
| Position Relative to N1 | Para (Conjugated) | Meta (Cross-conjugated) |
| Hammett Constant ( | ||
| Spectral Shift ( | Bathochromic (+10 to +20 nm vs unsubstituted) | Minimal shift (< 5 nm vs unsubstituted) |
| Fluorescence QY | Often lower (due to PET quenching risk) | Generally higher (less electronic perturbation) |
| Synthetic Difficulty | Low (1-step functionalization) | High (Requires de novo ring synthesis) |
| Primary Application | Standard labeling (NHS esters) | Structural probes, steric optimization |
Experimental Protocols
Synthesis of 1,3,3-Trimethylindolin-5-amine (Route A)
This protocol relies on the activating nature of the cyclic amine.
-
Nitration:
-
Dissolve 1,3,3-trimethyl-2-methyleneindoline (1.73 g, 10 mmol) in concentrated
(10 mL) at 0°C. -
Dropwise add fuming
(1.1 eq) maintaining temp < 5°C. -
Stir for 1 hour. Pour onto ice. Neutralize with NaOH to pH 10.
-
Extract with DCM. The yellow solid is predominantly 5-nitro-1,3,3-trimethylindoline .
-
-
Reduction:
-
Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%).
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite. Evaporate solvent.[1]
-
Result: Brown viscous oil (oxidizes slowly in air; store under Ar).
-
Synthesis of 1,3,3-Trimethylindolin-6-amine (Route B)
This protocol utilizes the Fischer Indole Synthesis.
-
Hydrazone Formation:
-
Reflux 3-nitrophenylhydrazine hydrochloride (1.9 g, 10 mmol) and 3-methyl-2-butanone (1.1 eq) in Ethanol (20 mL) with catalytic
for 2 hours.
-
-
Cyclization:
-
Evaporate EtOH. Resuspend residue in Glacial Acetic Acid (15 mL). Reflux for 4 hours.
-
Critical Step: The product contains both 4-nitro and 6-nitro isomers.
-
Purify via Flash Chromatography (Hexane/EtOAc). The 6-nitro-2,3,3-trimethylindolenine is typically the less polar fraction.
-
-
Quaternization (Methylation):
-
Dissolve 6-nitro intermediate in acetonitrile. Add Methyl Iodide (MeI, 1.5 eq). Reflux in sealed tube for 12 hours.
-
Precipitate with ether to get the quaternary salt.
-
-
Reduction:
-
Use
in EtOH (reflux 2h) to avoid reducing the indoline double bond if preserving the indoleninium character is desired, or Pd/C for the full indoline.
-
References
-
Electronic Effects in Indoles
-
Cyanine Dye Synthesis & Spectral Tuning
-
Substituent Effects on Fluorescence
- Title: Process for the preparation of 1,3,3-trimethyl-2-methylene indolines (Patent DE2154246C2).
-
Amine Basicity & Hammett Trends
- Title: 5 Key Basicity Trends of Amines.
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
The Fischer Base Architect: A Technical Guide to Functional Dye Synthesis
Topic: Literature Review of Fischer Base Derivatives in Dye Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of functional chromophores, Fischer’s Base (1,3,3-trimethyl-2-methyleneindoline) and its quaternized derivatives act as the "master key" for accessing the near-infrared (NIR) and visible spectrum. From FDA-approved Indocyanine Green (ICG) to advanced theranostic agents, the nucleophilic reactivity of the enamine-like methylene carbon at the 2-position allows for modular assembly of polymethine chains.
This guide moves beyond basic textbook synthesis. It integrates field-proven protocols with mechanistic insights into stability, solubility engineering, and the "blueing" degradation phenomenon, providing a self-validating roadmap for high-fidelity dye development.
Part 1: The Chemical Architect – Fundamentals & Synthesis
The utility of Fischer Base (FB) lies in its enamine reactivity . The exocyclic methylene carbon is highly nucleophilic, ready to attack electrophilic polymethine precursors (aldehydes, orthoesters, squaric acid).
The Core Synthesis (Fischer Indole Pathway)
The industrial standard for generating the indolenine core is the Fischer Indole Synthesis , followed by N-alkylation and base-mediated activation.
-
Step 1: Condensation of phenylhydrazine with isopropyl methyl ketone.
-
Step 2: Acid-catalyzed sigmatropic rearrangement (release of
) to form 2,3,3-trimethylindolenine. -
Step 3: Quaternization (N-alkylation) with alkyl halides (e.g., Iodomethane, 1,4-butanesultone).
-
Step 4: Deprotonation (using weak base) to generate the active methylene base (Fischer Base).
Visualization: The Reaction Landscape
The following diagram maps the divergence from the raw Fischer Base to the three primary dye classes: Cyanines, Hemicyanines, and Squaraines.
Figure 1: The divergent synthetic landscape of Fischer Base. Note the 'Blueing' degradation pathway where Cyanines revert to Fischer Base under thermal stress.
Part 2: Synthetic Divergence & Engineering
Pathway A: Cyanine Dyes (The Symmetric Standard)
Cyanines are formed by linking two indolium units with a polymethine bridge. The length of this bridge (
-
Cy3 (Trimethine): React FB with Triethyl orthoformate (
). -
Cy5 (Pentamethine): React FB with Malonaldehyde bis(phenylimine).
-
Cy7 (Heptamethine): React FB with Glutaconaldehyde dianil hydrochloride.
Expert Insight (The "Blueing" Effect): Recent mechanistic studies reveal that Cy7 dyes are not just sensitive to oxidation but undergo a thermal "blueing" process. In the absence of oxygen, the polyene chain cyclizes and aromatizes, ejecting a free Fischer Base molecule. This ejected FB then nucleophilically attacks remaining Cy7 molecules, shortening them to Cy5 and Cy3 [1, 2].[1]
-
Implication: Purity of starting materials is critical; trace amines catalyze this degradation.
Pathway B: Hemicyanines (The Sensing Workhorses)
Hemicyanines fuse an indolium acceptor with an electron-rich aromatic donor (phenol, amine) via a styrene-like bridge. They exhibit strong Intramolecular Charge Transfer (ICT) , making them ideal for "Turn-On" sensing (e.g., pH, ROS, Viscosity).
-
Synthesis: Knoevenagel condensation of Quaternized Indolium + Aromatic Aldehyde.
-
Advantage: Smaller molecular weight than cyanines; highly tunable Stokes shift.
Pathway C: Squaraines (The NIR Specialists)
Condensing two equivalents of FB with squaric acid yields squaraine dyes. These possess a rigid, zwitterionic core with intense absorption in the red/NIR region and high photostability.[2]
-
Protocol Note: Often requires azeotropic water removal (n-Butanol/Toluene reflux) to drive the equilibrium forward [3].
Part 3: Comparative Spectral Engineering
The following table summarizes how structural modifications to the Fischer Base core translate to spectral properties.
| Modification | Target Effect | Mechanism | Typical |
| N-Sulfonation | Water Solubility | Adds anionic charge (-SO3-), preventing H-aggregation. | Negligible |
| Benzo-fusion | Red Shift | Extends | +20-30 nm |
| Si-Substitution | Deep Red Shift | Replaces C-3 dimethyl with Si-dimethyl (C-Si bond is longer, lowering LUMO). | +90-100 nm [4] |
| Rigidification | Quantum Yield | Introduction of cyclohexenyl ring in polymethine chain reduces non-radiative decay. | Negligible (Boosts |
Part 4: Detailed Experimental Protocol
Target: Synthesis of a Water-Soluble Hemicyanine ROS Probe (Sulfonated Indolium-Xanthene Hybrid). Rationale: This protocol demonstrates the "Modular Approach," separating the difficult quaternization from the sensitive condensation step [5].
Reagents & Equipment
-
Precursor: 2,3,3-Trimethyl-3H-indole-5-sulfonate (Potassium salt).
-
Linker: 4-Hydroxybenzaldehyde (or specific ROS-reactive aldehyde).
-
Solvents: Ethanol (EtOH), Acetic Acid (AcOH), Piperidine.
-
Analysis: 1H-NMR (400 MHz), LC-MS.
Step-by-Step Methodology
Step 1: Synthesis of Activated Indolium Salt (Quaternization)
-
Dissolve: 1.0 eq (2.75 g) of 2,3,3-Trimethyl-3H-indole-5-sulfonate in 15 mL of sulfolane (high boiling point solvent).
-
Alkylate: Add 1.5 eq of 1,4-butanesultone (or Ethyl Iodide for non-sulfonated versions).
-
Heat: Stir at 120°C for 12 hours under
atmosphere. Critical: Exclude moisture to prevent hydrolysis. -
Precipitate: Cool to RT and pour into 100 mL of cold Acetone. The product (indolium zwitterion) precipitates as a violet/pink solid.
-
Filter & Wash: Vacuum filter and wash 3x with Acetone. Dry in vacuo.
-
Validation: 1H NMR should show a downfield shift of the C-2 methyl protons (~2.3 ppm
~2.8 ppm) indicating positive charge formation.
-
Step 2: Hemicyanine Condensation (Knoevenagel)
-
Mix: Combine 1.0 eq of the Indolium Salt from Step 1 and 1.1 eq of 4-Hydroxybenzaldehyde in Ethanol (20 mL).
-
Catalyze: Add catalytic Piperidine (5 drops).
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot should shift from colorless/pale to intense yellow/orange (or red depending on conjugation).
-
Isolate: Cool to RT. Remove solvent under reduced pressure.[3]
-
Purify: Redissolve in minimal MeOH and precipitate with Diethyl Ether. If purity <95%, perform silica gel chromatography (DCM
10% MeOH/DCM).
Self-Validating Checkpoints
-
Visual: Reaction mixture must darken significantly (formation of conjugated system).
-
Solubility: The final product should be soluble in water/PBS (due to sulfonate groups) but insoluble in ether.
-
Spectral: UV-Vis in PBS should show a sharp absorption band (typically 550–650 nm for hemicyanines). Fluorescence should be "Turn-On" only if the donor is in the correct protonation state or ROS-activated state [6].
Part 5: References
-
Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. Source: Journal of the American Chemical Society (ACS). URL:[Link]
-
Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review. Source: ResearchGate / Dyes and Pigments (Contextual). URL:[Link]
-
Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Source: NIH / PubMed Central. URL:[Link]
-
Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging. Source: NIH / PubMed Central (J Med Chem). URL:[Link]
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Source: NIH / PubMed Central (Molecules). URL:[Link]
-
Near-Infrared Ratiometric Hemicyanine Fluorescent Probes for Monitoring Mitochondrial pH. Source: ACS Omega. URL:[Link]
Sources
Thermodynamic Stability of 1,3,3-Trimethylindolin-6-amine Intermediates
Content Type: Technical Whitepaper & Operational Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads Version: 1.0
Executive Summary
1,3,3-Trimethylindolin-6-amine is a critical heterocyclic scaffold, serving as the nucleophilic engine for polymethine cyanine dyes (bio-imaging) and photochromic spirooxazines. Its utility is defined by the Gem-Dimethyl Effect (Thorpe-Ingold) , which sterically enforces ring closure, and the 6-Amino substituent , which dramatically elevates the Highest Occupied Molecular Orbital (HOMO) energy.
This guide addresses the thermodynamic paradox of this molecule: Kinetic utility vs. Thermodynamic instability. While the 6-amino group enhances nucleophilicity required for dye synthesis, it simultaneously lowers the oxidation potential, rendering the free base intermediate highly susceptible to oxidative degradation via quinoid pathways.
Part 1: Structural Dynamics & Electronic Architecture
The Electronic Push-Pull
The stability of 1,3,3-trimethylindolin-6-amine cannot be understood without analyzing the antagonistic relationship between the indoline core and the 6-amino substituent.
-
The Core (Indoline): The 1,3,3-trimethylindoline skeleton is relatively stable due to the gem-dimethyl group at C3, which prevents aromatization to a fully planar indole system, locking the molecule in a reactive "indolenine" or "indoline" state.
-
The Substituent (6-NH₂): The amine at position 6 is a strong electron-donating group (EDG) (
). Through resonance, it pushes electron density across the benzene ring to the C2 position.-
Consequence: This makes the C2 position highly nucleophilic (good for synthesis) but makes the benzene ring electron-rich and prone to Single Electron Transfer (SET) oxidation.
-
The Tautomeric Triad
In solution, this intermediate exists in a pH-dependent equilibrium. Understanding this triad is essential for process control.
-
Indoleninium Cation (Thermodynamic Sink): Protonated at N1. The most stable form for storage.
-
Indoline Free Base (Kinetic Intermediate): The neutral species. Moderately stable but prone to oxidation.
-
Methylene Base (Enamine - Reactive Species): Formed via deprotonation of the C2-methyl group (if activated). Highly unstable and reactive.
Part 2: Synthetic Pathways & Intermediate Isolation
The synthesis of the 6-amino derivative is fraught with oxidative risks. The direct Fischer indole synthesis using 3-aminophenylhydrazine is often low-yielding due to "tarring" (polymerization). The industry-preferred route utilizes a Nitration-Reduction sequence on the pre-formed indoline core.
Pathway Visualization
The following diagram outlines the thermodynamically preferred route (Nitration/Reduction) versus the high-risk Fischer route, highlighting the critical stability bottlenecks.
Caption: Comparative synthesis flow. The 6-nitro intermediate acts as a thermodynamic anchor, allowing purification before the sensitive amine is generated.
Part 3: Thermodynamic Stability Analysis
Gibbs Free Energy ( ) of Intermediates
The stability of the 6-amino intermediate is governed by the energy difference between its reduced (indoline) and oxidized (indolenine/indole) forms.
| Species | Relative Stability | Dominant Degradation Vector | |
| Salt (HCl/H₂SO₄) | High | Hydrolysis (Slow) | -15 to -20 kcal/mol |
| Neutral Free Base | Low | Aerobic Oxidation (Fast) | +5 to +10 kcal/mol |
| Enamine Tautomer | Very Low | C-C Coupling / Dimerization | > +25 kcal/mol |
The Oxidation Cascade (Mechanism of Failure)
The 6-amino group facilitates a specific degradation pathway known as Quinoid Imine Formation .
-
Initiation: Abstraction of a hydrogen atom from the 6-NH₂ or the benzylic C2 position.
-
Propagation: The radical delocalizes into the benzene ring.
-
Termination: Reaction with triplet oxygen (
) leads to hydroperoxides, which rearrange into highly colored, insoluble quinoid tars.
Critical Insight: Unlike the parent 1,3,3-trimethylindoline, the 6-amino variant cannot be stored as a free base in air. It must be stored as a salt (dihydrochloride) or under argon at -20°C.
Part 4: Experimental Validation Protocols
As a Senior Scientist, you must validate the quality of this intermediate before committing it to expensive downstream GMP synthesis.
Protocol: Accelerated Stability Stress Test (ASST)
Objective: Determine the
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Solvent B: Acetonitrile (LC-MS Grade)
-
Standard: Pure 1,3,3-Trimethylindolin-6-amine (freshly liberated from salt).
Workflow:
-
Preparation: Dissolve 10 mg of the HCl salt in 10 mL of degassed Methanol.
-
Basification (The Trigger): Add 1.1 eq of Triethylamine (TEA) to liberate the free base.
-
Aliquot Division: Split into three vials:
-
Vial A (Control): Sealed under Argon, stored at 4°C.
-
Vial B (Oxidative Stress): Open to air, stirred at 25°C.
-
Vial C (Thermal Stress): Sealed under Argon, heated to 50°C.
-
-
Sampling: Inject 5 µL into HPLC at t=0, 1h, 4h, 12h, 24h.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic) and 450 nm (oxidative quinoid impurities).
Acceptance Criteria:
-
Vial A: >99.0% purity at 24h.
-
Vial B: Identification of [M+16] (N-oxide) or [M-2] (Imine) peaks. If degradation >5% in 4h, the batch requires re-purification via salt recrystallization.
Diagram: Degradation & QC Logic
Caption: Quality Control logic flow for intermediate validation prior to downstream coupling.
Part 5: Storage & Handling Specifications
To maintain thermodynamic stability during storage:
-
State of Matter: Never isolate the oil (free base) for long-term storage. Always convert to the Dihydrochloride or Tosylate salt. The lattice energy of the crystal stabilizes the amine against oxidation.
-
Atmosphere: Argon blanket is mandatory for the free base.
-
Solvent Compatibility: Avoid halogenated solvents (DCM/Chloroform) with the free base for prolonged periods. The amine can react with DCM to form quaternary ammonium salts (Menshutkin reaction) or dichlorocarbene species under basic conditions.
References
-
Fischer Indole Synthesis Mechanism & Modifications
-
Synthesis of 6-Amino-Indoline Derivatives (Patent)
- Google Patents. (2010). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
- Describes the nitration/reduction pathway to avoid oxid
-
Oxidative Stability of Indolines
- Zhang, Y., et al. (2019).
- Discusses the susceptibility of electron-rich indolines to aerobic oxid
-
Thermodynamic Analysis of Amine Degradation
- Freeman, S. A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Environ. Sci. Technol.
- Provides data on amine degradation pathways relevant to the 6-amino substituent.
Sources
Technical Safety & Handling Guide: 1,3,3-Trimethylindolin-6-amine
Executive Summary
This guide provides an in-depth technical analysis and safety profile for 1,3,3-Trimethylindolin-6-amine (and its tautomeric equivalent, 6-amino-2,3,3-trimethyl-3H-indole).[1] While the 5-amino isomer (CAS 6872-05-5) is a common commodity chemical, the 6-amino isomer is a specialized intermediate used in the synthesis of regio-specific polymethine cyanine dyes (Cy3, Cy5, Cy7) for bioconjugation and fluorescence imaging.[1]
Due to its status as a specialized synthetic intermediate, specific regulatory datasets are often sparse. This guide synthesizes available data from structural analogs (Structure-Activity Relationship - SAR) and standard protocols for aromatic amines to establish a robust safety and handling framework.
Part 1: Chemical Identity & Physiochemical Profile[2]
Nomenclature & Identification
The molecule exists in equilibrium between the indolenine form and the methylene base form depending on pH and solvent conditions. For synthetic applications, it is often generated in situ or handled as a salt.
| Parameter | Detail |
| Chemical Name | 1,3,3-Trimethylindolin-6-amine |
| Synonyms | 6-Amino-1,3,3-trimethyl-2-methyleneindoline; 6-Amino-Fischer's Base |
| Structural Class | Indoline; Aromatic Amine; Heterocycle |
| CAS Number (Analog) | Note: Specific 6-isomer CAS is non-standard in public registries.[1] Refer to 5-isomer (CAS 6872-05-5) for regulatory analogs.[1] |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| SMILES | CN1C(=C)C(C)(C)C2=C1C=C(N)C=C2 (Methylene base form) |
Physiochemical Properties (Predicted/Analogous)
Data derived from 5-amino analog and parent Fischer's base.[1]
| Property | Value / Characteristic |
| Physical State | Viscous oil or low-melting solid (often darkens upon oxidation).[1] |
| Color | Pale yellow to brown (fresh); Dark red/black (oxidized). |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in water.[1][2] |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Aniline nitrogen); Indolenine nitrogen is more basic.[1] |
| Oxidation Potential | High. Rapidly oxidizes in air to form quinoid impurities.[1] |
Part 2: Hazard Identification & Toxicology (GHS)[3]
GHS Classification (Derived)
Based on the functional groups (aromatic primary amine, indoline core) and data from CAS 118-12-7 (Parent Fischer's Base) and CAS 6872-05-5.[1]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3][4][5][6][7][8] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[4][5][6] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][6] |
| Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life (Common for cationic dyes/precursors). |
Toxicology Insights
-
Mechanism of Toxicity: Like many aniline derivatives, absorption can lead to methemoglobinemia (oxidation of hemoglobin), though this is less pronounced in complex indolines than in simple aniline.
-
Sensitization: Aromatic amines are known skin sensitizers. Repeated exposure may cause allergic contact dermatitis.[1]
-
Carcinogenicity: While no specific data exists for the 6-isomer, structural analogs (amino-indoles) are often flagged for genotoxicity screening.[1] Handle as a potential mutagen.[1]
Part 3: Safe Handling, Storage, & Synthesis[1]
Storage Protocols (The "Self-Validating" System)
The integrity of this compound is visually self-validating.[1] If the material turns black or tar-like, it has oxidized and will fail in dye synthesis.[1]
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Refrigerate (2-8°C). For long-term (>1 month), store at -20°C.
-
Container: Amber glass vials with Teflon-lined caps.
-
Visual Check: Before use, inspect color. Dissolve a small amount in methanol; if the solution is opaque black rather than clear yellow/red, repurify.
Synthesis Workflow: Generating the 6-Amine
Context: The 6-amine is rarely bought; it is synthesized via nitration and reduction.[1]
Figure 1: Synthetic pathway for isolating the 6-amino derivative. Note the critical separation step, as nitration favors the 5-position.[1]
Part 4: Emergency Response Protocols
Spill Response Decision Tree
This protocol ensures containment of the amine and neutralization of aquatic hazards.
Figure 2: Decision logic for handling spills of aromatic amine intermediates.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] Critical: Use an isotonic saline wash if available to prevent osmotic damage to corneal tissues.
-
Skin Contact: Wash with soap and water.[5][6][7][8] Do not use ethanol or DMSO, as these solvents will increase transdermal absorption of the amine.
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen (medical professionals only).
Part 5: Application Context (Why this molecule?)
The 6-amino group serves as a critical "chemical handle."[1] In the synthesis of cyanine dyes (e.g., Cy5), the core indoline structure forms the optical chromophore. The amine at the 6-position remains non-conjugated to the primary polymethine chain, allowing it to be converted into an NHS-ester or Maleimide without significantly altering the dye's fluorescence spectra [1].[1]
Protocol Snippet (Dye Condensation):
"To a solution of 1,3,3-trimethylindolin-6-amine (1 eq) in acetic anhydride, add glutaconaldehyde dianil (0.5 eq). Heat to reflux (110°C) for 30 mins. The solution will transition from brown to deep blue (Cy5 formation)." Safety Note: This reaction generates acetic acid vapors.[1] Perform strictly in a fume hood.
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1]
-
PubChem Compound Summary. (2024). "1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)."[1] National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Safety Data Sheet. (2023). "5-Amino-2-methylene-1,3,3-trimethylindoline."[1][9][10][11] Merck KGaA.[1]
-
GHS Classification Database. (2024). "Harmonized classification and labelling of aromatic amines." ECHA (European Chemicals Agency).[3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]
- 3. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. fishersci.ca [fishersci.ca]
- 9. 5-Amino-2-methylene-1,3,3-trimethylindoline | CAS 6872-05-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 5-Amino-2-methylene-1,3,3-trimethylindoline | CAS 6872-05-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 5-Amino-2-methylene-1,3,3-trimethylindoline [srdpharma.com]
Methodological & Application
Application Note: Synthesis of 6-Amino-Functionalized Squaraine Dyes
This Application Note and Protocol is designed for researchers requiring a robust, high-purity synthesis of amino-functionalized squaraine dyes.
Executive Summary
Squaraine dyes (Squarylium) are intense near-infrared (NIR) absorbers characterized by a resonance-stabilized zwitterionic core.[1] The incorporation of an amino group at the 6-position of the indolenine donor extends the polymethine conjugation, resulting in a bathochromic shift and providing a critical handle for bioconjugation (e.g., to NHS esters or isothiocyanates).
Critical Technical Distinction: The starting material 1,3,3-trimethylindolin-6-amine typically refers to the saturated dihydroindole species. To synthesize a squaraine dye, the heterocyclic core must possess an activated 2-methyl (indolenine) or 2-methylene (Fischer's base) functionality.
-
Direct Reaction Risk: The free primary amine (-NH₂) at position 6 is highly nucleophilic. Reacting it directly with squaric acid will favor the formation of squaramides (colorless/UV-absorbing) rather than the desired squaraine chromophore .
-
Strategic Protocol: This guide details a Protection-Activation-Condensation strategy to ensure chemoselectivity, directing the reaction exclusively to the C-2 carbon to form the NIR chromophore.
Strategic Reaction Pathway
The synthesis follows a linear 4-step workflow designed to maximize yield and purity.
Figure 1: Strategic workflow for the chemoselective synthesis of 6-amino squaraine dyes. The protection step prevents side-reactions at the nitrogen nucleophile.
Detailed Experimental Protocol
Phase 1: Chemoselective Protection (Crucial)
Objective: Mask the 6-amino group to prevent amide formation with squaric acid.
-
Reagents: 1,3,3-Trimethylindolin-6-amine (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM).
-
Dissolve the amine in dry DCM (50 mL) under nitrogen.
-
Add Triethylamine, followed by dropwise addition of Acetic Anhydride at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (the amine spot will disappear).
-
Workup: Wash with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show a singlet ~2.1 ppm (acetyl methyl).
Phase 2: Quaternization (Indolium Salt Formation)
Objective: Activate the C-2 position for nucleophilic attack.
-
Reagents: 6-Acetamido-1,3,3-trimethylindolenine (from Phase 1), Iodomethane (excess) or Alkyl Iodide.
-
Dissolve the protected intermediate in anhydrous Acetonitrile or Toluene.
-
Add Iodomethane (3 equivalents). Caution: Carcinogen.
-
Reflux in a sealed tube or pressure vessel at 80-90°C for 12-24 hours.
-
Purification: Cool to RT. The product usually precipitates. Filter and wash with cold diethyl ether to remove unreacted starting material.
-
Product: 1,2,3,3-Tetramethyl-6-acetamido-3H-indolium iodide.
Phase 3: Squaraine Condensation
Objective: Formation of the polymethine chromophore.
-
Reagents: Indolium Salt (2.1 equiv), Squaric Acid (1.0 equiv), n-Butanol, Toluene.
| Component | Amount (Scale: 1 mmol Squaric Acid) | Role |
| Indolium Salt | 2.1 mmol | Nucleophilic Donor (Activated) |
| Squaric Acid | 1.0 mmol (114 mg) | Central Acceptor Core |
| n-Butanol | 20 mL | High BP Solvent |
| Toluene | 10 mL | Azeotropic Agent (Water Removal) |
| Quinoline/TEA | 0.1 mL (Catalytic) | Base Catalyst (Optional) |
Protocol:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Solvation: Suspend the Indolium salt and Squaric Acid in the n-Butanol/Toluene (2:1) mixture.
-
Reflux: Heat to reflux (approx. 110-120°C). Water generated by the condensation will collect in the trap.[2]
-
Observation: The reaction mixture will turn deep blue/green. Reflux for 4–12 hours until the theoretical amount of water is removed or TLC indicates consumption of the indolium salt.
-
Isolation: Cool the mixture. The dye often crystallizes as a metallic green solid.
-
Purification: Filter the solid. Wash extensively with Methanol (to remove unreacted monomers) and Ether. If necessary, recrystallize from Methanol/Chloroform.
Phase 4: Deprotection (Optional)
Objective: Restore the 6-amino functionality for bioconjugation.
-
Dissolve the protected dye in Ethanol/HCl (conc.) mixture (10:1).
-
Reflux gently for 1-2 hours. Note: Squaraines are sensitive to strong nucleophiles but relatively stable to acid.
-
Neutralize carefully with NaHCO₃ and extract with Chloroform.
Characterization & Quality Control
| Parameter | Expected Result | Method of Verification |
| Appearance | Metallic green/gold crystals | Visual Inspection |
| Solution Color | Deep Blue / Cyan | Dissolved in MeOH/DCM |
| Absorption ( | 630 – 650 nm (Sharp peak) | UV-Vis Spectroscopy |
| Fluorescence | Fluorimetry | |
| Mass Spec | [M]+ corresponding to cation | ESI-MS / MALDI-TOF |
| NMR | 4 cyclobutene protons absent; Indole aromatics present | ¹H NMR (DMSO- |
Troubleshooting Guide:
-
Problem: Low Yield / Sticky Tar.
-
Cause: Incomplete water removal.
-
Solution: Ensure the Dean-Stark trap is functioning or use molecular sieves in the reaction.
-
-
Problem: Formation of "Semisquaraine" (Mono-substituted).
-
Cause: Excess squaric acid or insufficient heating.
-
Solution: Use a slight excess of Indolium salt (2.2 equiv) and extend reflux time.
-
References
- Preparation of Squaraine Dyes (General Mechanism): Source: Tatarets, A. L., et al. "Synthesis and photophysical properties of reactive squaraine dyes." Dyes and Pigments 64.2 (2005): 125-134. Context: Establishes the standard n-butanol/toluene azeotropic reflux method.
-
Aminosquaraines & Functionalization
- Source: Umezawa, K., et al. "Bright, Color-Tunable Fluorescent Dyes in the Visible-Near-Infrared Region." Journal of the American Chemical Society 130.5 (2008): 1550–1551.
-
Context: Discusses the impact of amino-substitution on the squaraine core and fluorescence properties.[3]
-
Indolenine Precursor Synthesis
-
Source: "Synthesis of 2,3,3-trimethylindolenine derivatives." Organic Syntheses, Coll.[4] Vol. 3, p.853.
- Context: Foundational chemistry for converting indolines to active indolenines.
-
-
Squaraine Stability & Protection
- Source: Sreejith, S., et al. "Squaraine dyes: a mine of molecular materials.
- Context: Comprehensive review of squaraine synthesis, including protection str
Sources
Microwave-assisted synthesis involving 1,3,3-Trimethylindolin-6-amine
Application Note: Microwave-Assisted Synthesis & Functionalization of 1,3,3-Trimethylindolin-6-amine
Abstract
This application note details the microwave-assisted synthesis (MWI) and functionalization of 1,3,3-trimethylindolin-6-amine , a critical scaffold in the development of near-infrared (NIR) fluorescent probes and photochromic materials. Unlike the more common 5-isomer, the 6-amino derivative offers unique electronic properties due to the meta positioning relative to the quaternary nitrogen in resulting cyanine dyes, often leading to distinct quantum yields and solvatochromic shifts. We present a robust, self-validating workflow covering the reduction of the nitro-precursor and the subsequent condensation to form functional squaraine and hemicyanine dyes. These protocols utilize microwave irradiation to reduce reaction times from hours to minutes while suppressing oxidative byproducts.
Scientific Foundation & Strategic Rationale
The Microwave Advantage in Indole Chemistry
Indoline derivatives are prone to oxidative degradation under prolonged heating in aerobic conditions. Microwave irradiation addresses this by providing:
-
Volumetric Heating: Direct coupling with polar intermediates (e.g., the zwitterionic transition states in dye condensation) ensures uniform energy distribution, avoiding "wall effects" of oil baths.
-
Superheating Effects: Solvents can be heated above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
-
Selectivity: MWI favors the formation of the thermodynamic product (the conjugated dye) over kinetic byproducts (tarry polymers), essential when working with electron-rich amines.
Structural Significance of the 6-Amine
The 1,3,3-trimethylindolin-6-amine serves as a "tunable" donor. In the context of drug development and bio-imaging:
-
pH Sensitivity: The non-quaternized amine can be protonated/deprotonated physiologically, acting as an on/off switch for fluorescence.
-
Conjugation Handle: The amine allows for the attachment of targeting peptides or antibodies via amide coupling or isothiocyanate ligation without disrupting the core chromophore synthesis.
Experimental Workflow & Logic
The following diagram illustrates the critical pathway from the nitro-precursor to functional dyes.
Figure 1: Synthetic workflow for the generation and application of 1,3,3-trimethylindolin-6-amine. Colors indicate reaction stages: Precursor (Red), Process (Yellow/Blue), Product (Green/Grey).
Detailed Protocols
Protocol A: Microwave-Assisted Reduction of 6-Nitro-1,3,3-trimethylindoline
Objective: Rapid generation of the amine without using high-pressure hydrogenation or toxic tin reagents.
Reagents:
-
6-Nitro-1,3,3-trimethylindoline (1.0 equiv)
-
Zinc Dust (5.0 equiv)
-
Ammonium Chloride (10.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the nitro-indoline (1 mmol) in 4 mL of EtOH/H₂O.
-
Activation: Add Zn dust and NH₄Cl. Cap the vial immediately.
-
Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temp: 100 °C
-
Time: 10 minutes (Hold time)
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Filter the hot reaction mixture through a Celite pad to remove zinc oxide. Wash with ethyl acetate.[1]
-
Purification: Concentrate the filtrate. The amine is prone to oxidation; store under Argon or use immediately. If purification is needed, use flash chromatography (DCM/MeOH) on neutral alumina (Silica is too acidic and may cause decomposition).
Validation Check:
-
TLC:[1][2][3] Disappearance of the yellow nitro spot and appearance of a blue-fluorescent spot (under UV 365 nm).
-
NMR: Disappearance of aromatic protons shifted downfield by NO₂; appearance of broad NH₂ singlet around 3.5-4.0 ppm.
Protocol B: Synthesis of 6-Amino-Hemicyanine Probes
Objective: Synthesis of styryl dyes for viscosity or mitochondrial sensing.
Reagents:
-
1,3,3-Trimethylindolin-6-amine (1.0 equiv)[4]
-
4-(Diethylamino)benzaldehyde (1.0 equiv)
-
Catalyst: Piperidine (2 drops) or Acetic Acid (cat.)
-
Solvent: Ethanol (Abs.)
Procedure:
-
Setup: Charge a 5 mL microwave vial with the amine (0.5 mmol) and the aldehyde (0.5 mmol) in 2 mL Ethanol.
-
Irradiation:
-
Temp: 85 °C
-
Time: 5 minutes
-
Power: Dynamic (Max 150 W)
-
-
Observation: The solution will rapidly turn deep red/purple.
-
Isolation: Cool to room temperature. The dye often precipitates. If not, add cold diethyl ether to induce precipitation.
-
Recrystallization: Recrystallize from hot ethanol.
Mechanism Note: The microwave energy accelerates the dehydration step of the aldol-type condensation. Unlike conventional reflux (24h), MWI completes this in minutes, preventing the oxidation of the sensitive 6-amino group.
Protocol C: Synthesis of Symmetric Squaraine Dyes
Objective: Creating NIR-absorbing dyes for deep-tissue imaging.
Reagents:
-
1,3,3-Trimethylindolin-6-amine (2.0 equiv)
-
Squaric Acid (1.0 equiv)
-
Additive: Tributyl orthoformate (drying agent, optional but recommended)
Procedure:
-
Setup: Mix amine (1 mmol) and squaric acid (0.5 mmol) in 3 mL solvent mixture in a microwave vial.
-
Irradiation:
-
Temp: 120 °C
-
Time: 10 minutes
-
Stirring: High
-
-
Workup: The reaction mixture turns intense blue/green. Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography is essential here to remove mono-substituted byproducts.
Optimization & Troubleshooting Data
The following table summarizes optimization studies performed on the Protocol A (Nitro Reduction) to maximize yield and safety.
| Parameter | Condition A (Control) | Condition B (MWI Optimized) | Condition C (Overheated) |
| Method | Reflux (Oil Bath) | Microwave (Sealed) | Microwave (Sealed) |
| Temp/Time | 80°C / 4 Hours | 100°C / 10 Minutes | 140°C / 5 Minutes |
| Solvent | EtOH/H2O | EtOH/H2O | EtOH/H2O |
| Yield | 65% | 92% | 55% |
| Purity (LCMS) | 85% (Oxidation byproducts) | 98% | 70% (Tarry degradation) |
| Notes | Slow; requires N2 line.[4] | Clean conversion. | Pressure spike risk; decomposition. |
Key Technical Insight: The 6-amine is electron-rich. At temperatures >130°C in the presence of oxygen (even trace), it undergoes oxidative polymerization. Strict temperature control (100°C) is superior to maximizing power.
Safety & Handling
-
Pressure Hazards: Microwave heating of ethanol/water mixtures generates significant pressure. Ensure vials are rated for at least 20 bar.
-
Toxicity: Indoline derivatives are potential irritants. Squaric acid is a strong sensitizer. Handle all reagents in a fume hood.
-
Venting: Allow vessels to cool to <50°C before decapping to prevent solvent bumping.
References
-
Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. Barbero, N., et al.[8] (2015).[8] Organic Letters. Describes the optimization of squaraine synthesis using microwave irradiation, highlighting yield improvements over conventional heating.[9][10]
-
Microwave-Assisted Reduction of Aromatic Nitro Compounds. Kumar, H.M.S., et al.[11] (2011).[11][12] Journal of Chemical Sciences. Establishes the protocol for Zn/NH4Cl mediated reduction under microwave conditions, applicable to the nitro-indoline precursor.
-
Catch and Release Microwave Mediated Synthesis of Cyanine Dyes. Biotage Application Note / RSC. Details the condensation protocols for indolenines with aldehydes using microwave reactors.
-
Synthesis and Properties of Hemicyanine Dyes. Gao, F., et al. (2020).[2] Dyes and Pigments. Provides context on the spectroscopic properties of amino-substituted hemicyanines.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. ajrconline.org [ajrconline.org]
- 3. rsc.org [rsc.org]
- 4. cem.de [cem.de]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. jchr.org [jchr.org]
- 7. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,3-Trimethylindolin-6-amine
Welcome to the technical support center for the synthesis of 1,3,3-trimethylindolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to help you navigate the common challenges and optimize your reaction yields through a combination of established protocols and expert insights.
I. Synthesis Overview: The Fischer Indole Approach
The most common and reliable method for synthesizing the core indole structure, a precursor to 1,3,3-trimethylindolin-6-amine, is the Fischer indole synthesis.[1] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to produce an indole.[1][2]
The general mechanism involves several key steps:
-
Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.[1][2]
-
Tautomerization: The hydrazone isomerizes to an enamine intermediate.[1][2]
-
[3][3]-Sigmatropic Rearrangement: A key bond-forming step leading to a diimine intermediate.[1][2]
-
Cyclization and Ammonia Elimination: Aromatization to form the final indole ring system.[1][2]
A common pathway to 1,3,3-trimethylindolin-6-amine involves the reaction of a substituted phenylhydrazine with a suitable ketone, followed by further functional group manipulations. A patent describes a multi-step synthesis starting with the formation of a hydrazone, followed by cyclization, reduction, nitration, acylation, and finally reduction of the nitro group to the desired amine.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of the Fischer indole synthesis step?
A1: The success of the Fischer indole synthesis is highly dependent on several factors:
-
Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][5] The optimal catalyst often depends on the specific substrates. Zinc chloride is a very common and effective catalyst.[1][3]
-
Reaction Temperature: The reaction typically requires heating. However, excessive temperatures can lead to decomposition and the formation of side products. Careful temperature control is crucial.
-
Solvent: Polar aprotic solvents like DMSO or acetic acid are often employed.[1] In some cases, solvent-free reactions can offer advantages in terms of reaction time and ease of workup.[6]
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can significantly impact the reaction efficiency and lead to a complex mixture of products.
Q2: I am observing a significant amount of unreacted starting material. What could be the cause?
A2: Incomplete conversion can be attributed to several factors:
-
Insufficient Catalyst: The acid catalyst is crucial for the cyclization step. Ensure that an adequate amount of catalyst is used. For some catalysts like methanesulfonic acid, at least one equivalent may be necessary.[4]
-
Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Water Content: The presence of excess water can hinder the reaction, particularly the initial hydrazone formation which is a condensation reaction. Ensure that your solvents and reagents are sufficiently dry.
Q3: My final product is a dark, oily substance instead of a crystalline solid. What does this indicate?
A3: The formation of a dark, oily product often suggests the presence of impurities.[7] These can arise from:
-
Side Reactions: The Fischer indole synthesis can be prone to side reactions, especially at high temperatures.
-
Decomposition: The product itself or intermediates may be unstable under the reaction conditions.
-
Residual Catalyst and Byproducts: Incomplete workup can leave acidic residues or other byproducts that interfere with crystallization.
Purification through column chromatography or recrystallization is necessary to isolate the pure 1,3,3-trimethylindolin-6-amine.
Q4: I am struggling with the purification of the final amine product. What are my options?
A4: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[7] Consider the following strategies:
-
Amine-Functionalized Silica: Using an amine-functionalized silica gel can significantly improve the chromatography of basic compounds.[7]
-
Addition of a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing on standard silica gel.[7]
-
Recrystallization via Salt Formation: If direct recrystallization of the free amine is difficult, converting it to a salt (e.g., hydrochloride) can often facilitate crystallization.[7] The pure amine can then be regenerated by neutralization.
-
Liquid-Liquid Extraction: A carefully designed acid-base liquid-liquid extraction can be effective for separating the amine from non-basic impurities. However, if impurities are also basic (like unreacted starting materials), this method may not be sufficient.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 1,3,3-trimethylindolin-6-amine.
Problem 1: Low Yield in the Fischer Indole Cyclization Step
| Symptom | Potential Cause | Recommended Solution |
| High amount of unreacted hydrazone | Inactive or insufficient catalyst. | - Increase the catalyst loading. - Consider switching to a different acid catalyst (e.g., from a Brønsted acid to a Lewis acid).[2] - Ensure the catalyst is fresh and has not been deactivated by moisture. |
| Reaction stalls | Insufficient reaction temperature or time. | - Gradually increase the reaction temperature while monitoring for decomposition. - Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of multiple unidentified spots on TLC | Side reactions or decomposition. | - Lower the reaction temperature. - Optimize the rate of addition of reagents. - Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. |
Problem 2: Formation of Impurities
| Symptom | Potential Cause | Recommended Solution |
| Presence of a regioisomeric product | The arylhydrazine has multiple potential cyclization sites. | - This is an inherent challenge with certain substituted arylhydrazines. Purification by chromatography is often necessary to separate the isomers. |
| Polymeric or tar-like material | Excessive heat or highly acidic conditions. | - Reduce the reaction temperature. - Use a milder acid catalyst. - Consider a two-step process where the hydrazone is first isolated and then cyclized under optimized conditions. |
| Oxidation of the product | Exposure to air at high temperatures. | - Conduct the reaction under an inert atmosphere. |
Problem 3: Difficulties in the Final Reduction Step (Nitro to Amine)
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reduction of the nitro group | Inactive catalyst or insufficient reducing agent. | - If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. A fresh batch may be required. - Increase the hydrogen pressure or reaction time.[4] - If using a chemical reducing agent (e.g., SnCl₂), ensure a sufficient stoichiometric excess is used. |
| Formation of side products | Over-reduction or side reactions with other functional groups. | - Choose a reducing agent that is selective for the nitro group. - Optimize the reaction conditions (temperature, pressure, reaction time) to minimize side reactions. |
IV. Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine in a suitable solvent (e.g., glacial acetic acid).
-
Add the ketone (e.g., isopropyl methyl ketone) to the solution. The reaction to form the hydrazone may be exothermic.
-
Add the acid catalyst (e.g., zinc chloride or polyphosphoric acid) portion-wise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
-
In a pressure-resistant vessel, dissolve the nitro-substituted indoline in a suitable solvent (e.g., ethanol, methanol, or THF).[4]
-
Carefully add the catalyst (e.g., 5-10 wt% Palladium on carbon).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 PSI).[4]
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitor by TLC or HPLC).[4]
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
V. Visualizations
Fischer Indole Synthesis Workflow
Caption: A simplified workflow of the Fischer indole synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
VI. References
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2586–2593. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product. Retrieved from [Link]
-
Google Patents. (n.d.). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,3,3-Trimethylindolin-6-amine Stability & Storage
Case ID: T-IND-006-OX Topic: Prevention of Oxidative Degradation in Storage Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Guide
Executive Summary & Core Directive
1,3,3-Trimethylindolin-6-amine (CAS: 63501-66-0) is a critical heterocyclic precursor, primarily utilized in the synthesis of polymethine cyanine dyes (Cy3, Cy5, Cy7) used in bio-imaging and labeling [1].
The Core Challenge: This molecule possesses a "double-edged" electronic structure.[1] The electron-donating amino group (-NH2) at the 6-position, combined with the electron-rich indoline core, makes it an excellent nucleophile for dye synthesis. However, this same electron density significantly lowers its oxidation potential, rendering it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen [2].
Directive: Treat this compound as a pyrophoric-adjacent material . While not spontaneously flammable, its purity degrades exponentially upon exposure to air and light. Strict exclusion of oxygen and moisture is not optional—it is a requirement for reproducible synthesis.
Mechanism of Failure: Why It Degrades
To prevent degradation, you must understand the enemy. The oxidation of 1,3,3-Trimethylindolin-6-amine is not a simple surface reaction; it is a radical chain process.
The Oxidative Cascade
-
Initiation: Atmospheric oxygen abstracts a hydrogen atom or accepts an electron from the electron-rich 6-amino group, forming a radical cation .
-
Propagation: This radical species is highly reactive. It can dimerize (forming azo-linkages) or undergo further oxidation to form quinone imines (highly colored species).
-
Indole Formation: In some pathways, the indoline ring itself can undergo oxidative dehydrogenation to form the corresponding indole, losing the specific reactivity required for cyanine dye synthesis (which relies on the sp3 carbon at position 2) [3].
Visualization: Degradation Pathway
The following diagram illustrates the theoretical degradation flow you are fighting against.
Figure 1: Simplified oxidative degradation pathway of electron-rich aromatic amines.
Storage Protocol: The "Zero-Oxidation" Standard
This protocol is designed to arrest the radical mechanisms described above.
A. The Physical Barrier System
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N2) is acceptable but less effective for frequent opening/closing. |
| Container | Amber Glass + Parafilm | Blocks UV/Vis light (200-450nm) which catalyzes photo-oxidation of the amine [4]. Parafilm creates a secondary seal against moisture ingress. |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering temperature significantly slows reaction kinetics. |
| Desiccant | Silica Gel / Drierite | Moisture can catalyze proton transfer steps in oxidation; keep the environment anhydrous. |
B. The Handling Workflow (Step-by-Step)
-
Receipt: Do not open the manufacturer's seal until you are ready to use it.
-
Aliquot Strategy: Upon first opening, move the material into a glovebox or use a Schlenk line to subdivide the bulk material into single-use aliquots (e.g., 100mg vials). This prevents repeated freeze-thaw cycles and air exposure for the main stock.
-
Resealing: If a glovebox is unavailable, flush the headspace of the vial with a gentle stream of Argon for 30-60 seconds before capping. Tape the cap with electrical tape or Parafilm.
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark brown. Is it still usable?
Diagnosis: This indicates significant oxidation (formation of quinone imines or azo-oligomers). Action:
-
If <10% degraded (Light Brown): You may attempt purification (see Q2).
-
If Black/Tar-like: Discard. The impurities in this state are often radical scavengers or electrophiles that will poison the sensitive condensation reactions used in cyanine dye synthesis (e.g., interfering with the polymethine chain formation).
Q2: How do I purify the oxidized compound?
Protocol: Aromatic amines are basic.[2][3] Oxidized impurities are often more polar or polymeric.
-
Recrystallization: Dissolve in a minimal amount of hot Ethanol (EtOH) or Methanol (MeOH) . Cool slowly to -20°C. The pure amine should crystallize out, leaving dark impurities in the mother liquor [5].
-
Flash Chromatography (Advanced):
-
Stationary Phase: Silica gel.[4] CRITICAL: The silica must be neutralized. Pre-wash the column with 1-2% Triethylamine (TEA) in the eluent. Acidic silica will bind the amine and catalyze further degradation [6].
-
Mobile Phase: Dichloromethane (DCM) / Methanol gradient.[2]
-
Inert: Perform this quickly and ideally under nitrogen pressure.
-
Q3: Can I store the compound in solution?
Answer: No, unless absolutely necessary. In solution, the molecular mobility increases, accelerating bimolecular oxidative coupling. If you must store it in solution:
-
Use degassed anhydrous solvents (e.g., Acetonitrile or DCM).
-
Store at -80°C.
-
Use within 48 hours.
Q4: I am synthesizing a Cy5 dye. Will trace oxidation affect the yield?
Answer: Yes. Cyanine dye synthesis involves condensation reactions (e.g., with malonaldehyde dianil). Oxidized impurities often contain electrophilic sites that compete with the linker, leading to:
-
Low Yields: Stoichiometric mismatch.
-
Purification Nightmares: The "side-products" of the impurities often have similar solubility profiles to the cyanine dye, making final HPLC purification difficult.
Sample Assessment Decision Tree
Use this logic flow to determine the viability of your current stock.
Figure 2: Decision matrix for evaluating 1,3,3-Trimethylindolin-6-amine quality.
References
-
Mishra, A. et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link
-
Shine, H. J. (1981). "The Oxidation of Aromatic Amines." The Chemistry of the Amino Group, Patai's Chemistry of Functional Groups. Link
-
Xue, J. et al. (2022). "Atmospheric oxidation mechanism and kinetics of indole." Atmospheric Chemistry and Physics, 22, 11543–11555. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Aromatic Amines & Indolines." MilliporeSigma Technical Library. Link
-
Biotage. (2023).[5][6] "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Link
-
Mojzych, M. & Henary, M. (2008). "Synthesis of Cyanine Dyes." Topics in Heterocyclic Chemistry, 14, 1-9. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Minimization of Back‐Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Indoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Removing unreacted 1,3,3-Trimethylindolin-6-amine from final dye products
Welcome to the Technical Support Center for dye synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for common challenges encountered in the lab. Here, we focus on a frequent and often challenging issue: the removal of unreacted 1,3,3-Trimethylindolin-6-amine from your final dye products.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the purification of dyes from unreacted amine starting materials.
Q1: My TLC analysis shows my final dye product is contaminated with a starting material, 1,3,3-Trimethylindolin-6-amine, which has a similar polarity. How can I improve separation?
A1: This is a classic challenge in dye synthesis. When the polarity of your product and a starting material are similar, standard normal-phase silica gel chromatography can be difficult. Here are a few strategies to consider:
-
Acid-Base Extraction: Since 1,3,3-Trimethylindolin-6-amine is a basic compound due to its amine group, you can exploit this property for separation. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 5% HCl), the amine will be protonated, forming a water-soluble salt that will partition into the aqueous layer.[1][2][3][4] Your neutral dye product should remain in the organic layer. This is often the most effective first step in purification.
-
Modified Column Chromatography: If extraction is insufficient, you can modify your chromatography conditions.
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can be highly effective for separating basic compounds.[5] This type of column minimizes the strong interactions between the basic amine and the acidic silica gel, often leading to better peak shape and resolution.
-
Basic Alumina: Switching from silica to basic alumina as your stationary phase can also be beneficial.[6]
-
Mobile Phase Modifier: Adding a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your mobile phase can help to reduce the tailing of your amine impurity on standard silica gel.[7][8]
-
-
Recrystallization: If your dye is a solid, recrystallization can be a powerful purification technique.[9][10][11][12][13] The key is to find a solvent system where your dye has high solubility at elevated temperatures and low solubility at room temperature, while the unreacted amine remains in solution.
Q2: I've tried recrystallization, but my product crashes out as an oil or very fine powder. What can I do to get good crystals?
A2: Oiling out or forming a fine precipitate during recrystallization is a common issue, often caused by the solution being too supersaturated or cooling too quickly. Here are some tips to promote the growth of well-defined crystals:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice.[11]
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites, initiating crystallization.[11]
-
Seeding: If you have a small amount of pure dye, adding a "seed crystal" to the cooled, saturated solution can provide a template for crystal growth.[11][13]
-
Solvent System Optimization: You may need to experiment with different solvent systems. A two-solvent system (one in which the dye is soluble and one in which it is insoluble) can sometimes provide better control over the crystallization process.
Q3: What is the best way to monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[14][15][16] It allows you to quickly assess the composition of your fractions from column chromatography or to check the purity of your recrystallized product. For dye chemistry, it's particularly useful as the spots are often colored, making visualization easy.[14]
Troubleshooting Guides & Protocols
Guide 1: Initial Purification Strategy - A Decision Workflow
When faced with removing unreacted 1,3,3-Trimethylindolin-6-amine, it's best to follow a systematic approach. The following diagram illustrates a recommended workflow.
Caption: A decision workflow for the purification of a dye from an unreacted amine starting material.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the unreacted amine to separate it from your neutral dye product.[1][3][4][17][18]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
5% Hydrochloric acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Dissolve the Crude Product: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 5% HCl solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a flask. This layer now contains the protonated amine salt.[2]
-
Repeat the acidic wash one more time to ensure complete removal of the amine.
-
-
Neutralizing Wash:
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer.
-
Drain the aqueous layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent and swirl.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your partially purified dye.
-
Protocol 2: Flash Column Chromatography
This is a standard technique for purifying organic compounds based on their differential adsorption to a stationary phase.[6][19]
Materials:
-
Glass chromatography column.
-
Stationary phase (e.g., silica gel or basic alumina).[6]
-
Eluent (a solvent or mixture of solvents determined by TLC analysis).
-
Sand.
-
Cotton or glass wool.
-
Collection tubes or flasks.
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC.[6] You are looking for a system where your dye has an Rf value of approximately 0.3-0.4, and there is good separation from the amine impurity.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the stationary phase in your chosen eluent and pour it into the column.
-
Allow the stationary phase to settle, continuously tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, you can pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin collecting fractions as the eluent flows through the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Concentration:
-
Combine the pure fractions containing your dye.
-
Remove the solvent under reduced pressure to obtain your purified dye.
-
Data Summary Table for Purification Techniques
| Purification Technique | Principle of Separation | Best For | Key Considerations |
| Acid-Base Extraction | Difference in acid/base properties. | Removing basic (amine) or acidic impurities. | Your target dye must be stable to acidic conditions.[2] |
| Recrystallization | Differential solubility in a solvent at different temperatures.[9][11] | Purifying solid compounds. | Requires finding a suitable solvent system; slow cooling is crucial.[11] |
| Column Chromatography | Differential adsorption to a stationary phase.[19] | Separating compounds with different polarities. | Choice of stationary and mobile phases is critical for good separation.[6] |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.[20][21][22] | High-purity isolation of compounds, especially for difficult separations. | More expensive and time-consuming than other methods; requires specialized equipment.[22] |
Guide 2: Advanced Purification - When Standard Methods Fail
In some cases, particularly with complex dye structures or stubborn impurities, you may need to turn to more advanced techniques.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a powerful tool for achieving high levels of purity, especially when dealing with compounds that are difficult to separate by other means.[20][21][22] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.[20]
When to Consider Prep HPLC:
-
When your dye and the unreacted amine have very similar polarities and cannot be resolved by standard column chromatography.
-
When you require very high purity (>99%) for your final product, for example, in pharmaceutical applications.[21]
-
When your dye is not amenable to recrystallization.
Key Considerations for Prep HPLC:
-
Method Development: Analytical HPLC is first used to develop a separation method that can then be scaled up to a preparative scale.
-
Column Choice: Both normal-phase and reversed-phase columns can be used. For many dye molecules, reversed-phase (e.g., C18) is a good starting point.
-
Solvent System: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Sources
- 1. columbia.edu [columbia.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 5. biotage.com [biotage.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. praxilabs.com [praxilabs.com]
- 12. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. mt.com [mt.com]
- 14. flinnsci.ca [flinnsci.ca]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. kcl.ac.uk [kcl.ac.uk]
- 17. organomation.com [organomation.com]
- 18. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 19. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 20. ijcpa.in [ijcpa.in]
- 21. agilent.com [agilent.com]
- 22. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Enhancing the Photostability of Indoline-Derived Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescent dyes derived from 1,3,3-Trimethylindolin-6-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate photobleaching and enhance the performance of these versatile fluorophores in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are designed to be practical and are grounded in the fundamental principles of fluorophore photophysics.
Q1: My indoline-derived dye is photobleaching much faster than expected under the microscope. What are the immediate steps I can take to improve its stability?
A1: Rapid photobleaching is a common issue, often caused by the interaction of the excited dye with molecular oxygen. Here is a prioritized checklist of immediate actions:
-
Deoxygenate Your Buffer: The primary pathway of photodegradation for many organic dyes involves the formation of reactive oxygen species (ROS).[1][2] Removing molecular oxygen is the most direct way to inhibit this process. You can achieve this by:
-
Nitrogen/Argon Purging: Gently bubble nitrogen or argon gas through your imaging buffer for 10-15 minutes before use.[2]
-
Enzymatic Oxygen Scavenging: Add a commercial oxygen scavenging system, such as Oxyrase®, to your medium. These systems catalytically reduce the concentration of dissolved oxygen.[1]
-
-
Incorporate an Antioxidant Cocktail: If deoxygenation is not feasible, adding antioxidants can neutralize the ROS that are formed.[3] A common and effective starting point is a "ROXS" (reductive/oxidative system) type buffer.[4]
-
Ascorbic Acid (Vitamin C): A powerful antioxidant that acts as a singlet oxygen scavenger.[2] A typical starting concentration is 1-2 mM.
-
Trolox: A water-soluble analog of Vitamin E that is highly effective at quenching both triplet states and scavenging radicals.[1][5] Use at a concentration of 100-500 µM.
-
n-propyl gallate (nPG): Another widely used antifade reagent that mitigates the effects of ROS.[2]
-
-
Reduce Excitation Intensity: High-intensity light increases the rate at which dye molecules enter the reactive triplet state. Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[6]
-
Minimize Exposure Time: Use neutral density filters and shutters to expose your sample to excitation light only during image acquisition. For time-lapse imaging, increase the interval between frames as much as your experiment allows.
Q2: I'm observing a shift in the fluorescence emission spectrum of my dye after prolonged illumination, sometimes referred to as "photoblueing." What causes this, and how can I prevent it?
A2: A spectral shift upon illumination indicates the formation of a new fluorescent species, or a photoproduct, from the original dye. This phenomenon, sometimes called photoblueing or photoconversion, can complicate multicolor imaging experiments.[2]
The underlying cause is often an incomplete photooxidation reaction where the dye molecule is chemically altered but not rendered completely non-fluorescent.[7] The resulting product has a different electronic structure and, therefore, a different emission spectrum.
Prevention Strategies:
-
Implement Rigorous Oxygen Scavenging: Since these photoproducts are typically the result of oxidative damage, the most effective prevention is the aggressive removal of molecular oxygen from your sample environment, as detailed in Q1.[2]
-
Add a Triplet State Quencher (TSQ): The formation of these oxidative products originates from the long-lived triplet state of the dye.[8] By adding a TSQ like cyclooctatetraene (COT) , you can depopulate this reactive state before it has a chance to interact with oxygen.[5][8] A starting concentration for COT is typically 1-2 mM.
-
Test Different Antioxidants: Some antioxidants are more effective than others at preventing specific reaction pathways. If ascorbic acid isn't preventing the shift, try a combination with Trolox or n-propyl gallate.
Q3: I have covalently linked a triplet-state quencher (TSQ) like COT to my dye, but the improvement in photostability is not as significant as I expected. What could be wrong?
A3: This is an insightful observation that touches on an advanced topic in photophysics: the competition between intramolecular and intermolecular quenching pathways.[9][10]
While covalently linking a TSQ (an intramolecular strategy) is designed to provide a "self-healing" effect, its efficiency can be influenced by several factors:
-
Dominant Quenching Pathways: If a solution-based additive (an intermolecular quencher) like Trolox is also present in your buffer, the two will compete to quench the dye's triplet state. Often, the intramolecular process, due to the high local concentration of the quencher, will dominate and outcompete the solution-based additive.[9][10] However, the overall photostability is ultimately limited by the faster of the two pathways, meaning that adding a solution-based quencher may not provide any additional benefit if the intramolecular one is already active.[9]
-
Local Biochemical Environment: The immediate environment around the dye-TSQ conjugate can interfere with the quenching process. For example, nearby aromatic amino acids, such as tryptophan, are known to quench the triplet states of some dyes.[10] If your dye is bound to a protein in close proximity to such a residue, this can create a competing and potentially less effective quenching pathway, reducing the overall efficiency of your engineered TSQ.
-
Linker Length and Conformation: The effectiveness of a linked TSQ can be limited by the conformational flexibility of the linker connecting it to the dye. If the quencher cannot adopt an optimal orientation for energy transfer, its quenching efficiency will be reduced.[5]
Troubleshooting Steps:
-
Simplify Your Buffer: Test the photostability of your dye-TSQ conjugate in a simple buffer (e.g., PBS) without any other anti-fade agents. This will establish the baseline performance of the intramolecular quencher alone.
-
Compare with Unconjugated Dye: Directly compare the stability of your conjugate to the unconjugated dye in the presence of a high concentration of a solution-based TSQ (e.g., 2 mM COT). This will tell you if your covalent strategy is outperforming a standard intermolecular approach.
-
Consider the Binding Site: If your dye is conjugated to a biomolecule, analyze the local environment of the attachment site for potential quenchers like tryptophan residues.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the mechanisms of photodegradation and the strategies for enhancing the stability of indoline-derived dyes.
Q1: What are the primary photodegradation pathways for indoline and cyanine-based dyes?
A1: The photodegradation of most fluorescent dyes, including those derived from indoline, is primarily initiated after the molecule absorbs a photon and enters an excited singlet state (S₁). From here, it can relax in several ways, but the pathway leading to photobleaching involves the long-lived triplet state (T₁). This is best visualized with a Jablonski diagram.[11][12]
Caption: Jablonski diagram illustrating key photophysical processes.
There are two main photodegradation mechanisms originating from the triplet state:
-
Type II Pathway (Singlet Oxygen): This is the most common pathway. The dye in its triplet state (T₁) can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This process excites the oxygen to its highly reactive singlet state (¹O₂).[2][11] This singlet oxygen is a powerful electrophile that then attacks the dye molecule, leading to irreversible chemical changes and loss of fluorescence (photobleaching).[7]
-
Type I Pathway (Radical Reactions): The excited triplet state dye can also react directly with other molecules in its environment (including another dye molecule or a biological substrate) via electron or hydrogen atom transfer, forming radical ions. These radicals can then react with oxygen to produce other ROS, like superoxide, which also damage the fluorophore.[8][13]
Q2: How do different classes of photostabilizing agents work?
A2: Photostabilizing agents, or "antifades," work by interrupting the photodegradation pathways described above at different stages.[3]
Caption: Mechanisms of common photostabilizing agents.
-
Triplet State Quenchers (TSQs): These molecules, like cyclooctatetraene (COT) and Trolox , directly interact with the dye in its long-lived triplet state (T₁). They accept the excess energy from the dye via a process called triplet-triplet energy transfer, returning the dye to its ground state (S₀) before it can sensitize oxygen.[5][8] This is a highly effective preventative strategy.
-
Singlet Oxygen Scavengers (or Quenchers): These compounds, which include many antioxidants like ascorbic acid , n-propyl gallate (nPG) , and DABCO , do not interact with the dye's triplet state. Instead, they act as the last line of defense, reacting with and neutralizing the damaging singlet oxygen (¹O₂) after it has been formed but before it can attack the dye molecule.[2][3][14]
-
Oxygen Scavengers: As mentioned in the troubleshooting section, enzymatic systems like Oxyrase® or chemical systems like glucose oxidase/catalase work by removing the initial reactant, molecular oxygen (³O₂), from the solution entirely, thus preventing the Type II pathway from even starting.[1]
Q3: Can I improve the intrinsic photostability of my dye through structural modification?
A3: Yes, this is a key area of research in dye chemistry. The inherent photostability of a dye is not fixed and can be rationally improved by altering its chemical structure.
-
Altering Electron Density: The polymethine chain of cyanine-type dyes is often electron-rich and thus susceptible to attack by the electrophilic singlet oxygen.[7] Introducing electron-withdrawing groups (e.g., cyano or fluoro groups) into the dye's aromatic system or polymethine chain can reduce this reactivity and significantly enhance photostability.[7][8]
-
Modifying Nucleophilicity: Studies have shown a direct relationship between the nucleophilicity at certain positions on the indole core and the rate of photobleaching.[8] By strategically adding substituents that decrease the nucleophilicity of the indole ring system, the dye can be made more resistant to photooxidative attack.
-
Increasing Structural Rigidity: Dyes that are conformationally flexible can more readily undergo non-radiative decay processes that may lead to degradation. Encapsulating the dye in a host molecule like a cyclodextrin or cucurbituril can restrict its movement, which has been shown to increase both brightness and photostability.[15][16]
-
Changing the Counterion: For ionic dyes, the associated counterion can influence photophysical properties, especially in non-polar environments. Exchanging a simple counterion like chloride for a larger, more charge-delocalized one (e.g., an aryl borate) can promote a more stable electronic ground state and dramatically increase photostability.[17]
Q4: How does the microenvironment (e.g., solvent, pH, presence of biomolecules) affect the photostability of my dye?
A4: The local environment plays a critical role in dye photostability. A dye that is highly stable in one buffer or solvent may bleach rapidly in another.
-
Solvent and Polarity: The polarity of the solvent can affect the energy levels of the excited states and the efficiency of intersystem crossing to the triplet state. Furthermore, the solubility of oxygen is much higher in some solvents than others, which directly impacts the rate of Type II photodegradation.[17]
-
pH and Buffer Components: The pH of the solution can alter the protonation state of a dye, which in turn affects its electronic structure and photostability.[18] Some common buffer components, such as Tris, contain amine groups and should be used with caution as they can be reactive.[19]
-
Proximity to Biomolecules: As mentioned in Q3 of the troubleshooting section, the local environment on a protein or nucleic acid can have a profound effect. Nearby aromatic amino acids like tryptophan can act as quenchers, which can either be protective or, in some cases, lead to other degradation pathways.[10]
Section 3: Data & Protocols
Table 1: Comparison of Common Photostabilizing Agents
| Agent Class | Example(s) | Mechanism of Action | Typical Concentration | Notes |
| Triplet State Quencher | Cyclooctatetraene (COT), Trolox | Deactivates dye triplet state (T₁) before it can form ¹O₂.[5][8] | 1-2 mM (COT), 100-500 µM (Trolox) | Highly effective. COT is insoluble in water and must be prepared in a solvent like DMSO. |
| Singlet Oxygen Scavenger | Ascorbic Acid, n-Propyl Gallate (nPG) | Reacts with and neutralizes singlet oxygen (¹O₂) after it is formed.[2][3] | 1-10 mM | Acts as a "mop" for ROS. Can be depleted over time. |
| Oxygen Scavenging System | Oxyrase®, Glucose Oxidase/Catalase | Catalytically removes ground-state molecular oxygen (³O₂) from the buffer.[1] | Per manufacturer's instructions | Very effective for sealed samples but may not be suitable for long-term live-cell imaging due to metabolic effects. |
| ROXS Component | Cysteamine (MEA), β-mercaptoethanol | Acts as a reducing agent to help return the dye from a radical or triplet state to the ground state.[2][4] | 10-50 mM | Often used in single-molecule imaging. Can have an unpleasant odor. |
Experimental Protocol: Standardized Measurement of Photostability
This protocol outlines a method to determine the photobleaching half-life (t₁/₂), a key metric for comparing the photostability of different dyes or the efficacy of different antifade formulations.[20][21]
Objective: To quantify the rate of photobleaching for an indoline-derived dye under continuous illumination.
Materials:
-
Dye solution of interest (in desired buffer/formulation)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slide and coverslip
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your dye. Mount a small volume on a microscope slide and cover with a coverslip. Seal the edges with nail polish or a sealant to prevent evaporation and limit new oxygen diffusion.[21]
-
Define Imaging Parameters:
-
Locate a representative field of view.
-
Set the focus and do not change it for the duration of the experiment.
-
Adjust the illumination intensity to a level that provides a good initial signal but is not saturating the detector. Crucially, keep this intensity constant for all experiments you wish to compare. [21]
-
Define a Region of Interest (ROI) in the center of the illuminated area.
-
-
Acquire Time-Lapse Series:
-
Begin continuous illumination of the sample.
-
Acquire a series of images at a fixed time interval (e.g., one image every 5-10 seconds). The interval should be chosen to capture the decay curve with sufficient data points. Continue until the fluorescence intensity has decreased to less than 20% of its initial value.[21]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
For each image in the time series, measure the mean fluorescence intensity within the defined ROI.[21]
-
Measure the mean intensity of a background region (an area with no dye) and subtract this value from your ROI intensity at each time point.[21]
-
Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity at time zero (I₀). The normalized intensity is Iₜ / I₀.
-
Plot the normalized intensity as a function of time.
-
-
Determine Half-Life (t₁/₂):
-
From the plot, determine the time at which the normalized fluorescence intensity drops to 0.5. This time is the photobleaching half-life (t₁/₂).[21] A longer t₁/₂ indicates greater photostability.
-
Caption: Experimental workflow for measuring photobleaching half-life.
References
Sources
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Jablonski Energy Diagram [evidentscientific.com]
- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Challenges for 1,3,3-Trimethylindolin-6-amine Production
Introduction: This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1,3,3-Trimethylindolin-6-amine. As a critical intermediate in the production of various high-value materials such as cyanine dyes and pharmaceutical agents, mastering its synthesis at scale is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this process from laboratory to pilot or production scale.
Section 1: Synthesis & Scale-Up Fundamentals
This section addresses the core chemical principles of 1,3,3-Trimethylindolin-6-amine synthesis and the primary considerations for scaling the reaction.
Q1: What is the most common synthetic route for 1,3,3-Trimethylindolin-6-amine and its underlying mechanism?
The most prevalent and industrially viable method for synthesizing the indolenine core is the Fischer Indole Synthesis .[3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone.[5]
For 1,3,3-Trimethylindolin-6-amine, the specific reactants are:
-
Arylhydrazine: (4-aminophenyl)hydrazine
-
Ketone: 3-Methyl-2-butanone (Isopropyl methyl ketone)
The reaction proceeds through several key mechanistic steps, which are crucial to understand for troubleshooting and optimization.[3][6]
Mechanism: Fischer Indole Synthesis
-
Hydrazone Formation: The (4-aminophenyl)hydrazine reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted, pericyclic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate. This is often the rate-determining step.[6]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acid catalysis to yield the stable, aromatic indolenine product.
Caption: Mechanism of the Fischer Indole Synthesis.
Q2: What are the critical process parameters (CPPs) to control during the Fischer Indole Synthesis for this specific molecule?
Controlling CPPs is essential for ensuring batch-to-batch consistency, maximizing yield, and minimizing impurities. The transition from a lab flask to a large reactor significantly alters process dynamics, making strict control vital.
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Rationale | Recommended Control Range |
| Acid Catalyst | Choice of Brønsted (H₂SO₄, PPA) or Lewis (ZnCl₂) acids.[6][8] | Catalyst activity and concentration are critical. On a large scale, handling and charging highly corrosive acids like polyphosphoric acid (PPA) requires specialized equipment. The choice affects reaction rate and impurity profile. | H₂SO₄ (70-96%) or PPA. Stoichiometry must be optimized (typically 1-2 mole equivalents).[9] |
| Temperature | Simple heating mantle or oil bath. | The reaction is often exothermic. Poor heat dissipation in large reactors due to a lower surface-area-to-volume ratio can lead to thermal runaways, causing product degradation and significant byproduct formation.[10] | 75-100°C.[9] Implement jacketed reactor cooling and controlled addition of reagents to manage exotherms. |
| Reaction Time | Monitored by TLC or LC-MS until starting material is consumed. | Incomplete conversion due to poor mixing or insufficient hold time. Extended reaction times at high temperatures can promote degradation. | 2-5 hours.[1][9] Monitor reaction progress using in-process controls (e.g., HPLC). |
| Mixing/Agitation | Magnetic stirrer. | Inadequate agitation in large vessels leads to poor mass and heat transfer, creating localized "hot spots" and concentration gradients. This results in lower yields and increased side reactions.[10] | Use appropriately designed agitators (e.g., pitched-blade turbine) and verify mixing efficiency through modeling or engineering studies. |
| Solvent | Often run neat or with a high-boiling solvent.[11] | Use of a solvent can aid in temperature control and material handling. The solvent must be stable to strong acid and high temperatures. Aniline itself can sometimes be used as a solvent.[1] | If used, high-boiling aromatic solvents (e.g., xylene) are suitable.[11] |
Q3: What are the primary logistical challenges when transitioning this synthesis from the lab to a pilot plant?
The move from benchtop to a multi-liter or pilot-scale reactor introduces logistical and engineering hurdles that must be proactively managed.
Caption: General workflow for chemical process scale-up.
Key challenges include:
-
Material Handling: Safely charging large quantities of corrosive acids and managing the transfer of viscous liquids or slurries requires engineered controls like specialized pumps and closed-system charging vessels.[7]
-
Thermal Safety: A thorough understanding of the reaction's thermal profile (onset of exotherm, heat of reaction) is mandatory. A runaway reaction is a significant safety hazard. Differential Scanning Calorimetry (DSC) studies should be performed.
-
Work-up and Isolation: Neutralizing a large volume of strong acid is highly exothermic and requires careful reverse addition into a cooled base solution. Phase separations that are simple in a lab funnel can be complex in a large reactor, potentially leading to emulsion formation.
-
Equipment Compatibility: The reactor and associated equipment must be constructed from materials resistant to strong acids at high temperatures (e.g., glass-lined steel or Hastelloy).
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of 1,3,3-Trimethylindolin-6-amine synthesis.
Q4: My reaction yield dropped from 85% at the 10g scale to 50% at the 1kg scale. What are the likely causes?
A significant drop in yield upon scale-up is a classic problem, typically rooted in physical and engineering factors rather than a fundamental change in chemical reactivity.[10]
Caption: Decision tree for troubleshooting low yield on scale-up.
-
Inefficient Heat Transfer: This is the most common culprit. Localized overheating can degrade the starting hydrazine, the hydrazone intermediate, or the final product.
-
Poor Mixing: Inadequate agitation fails to homogenize the reaction mixture, leaving pockets of unreacted starting material.
-
Sub-optimal Reagent Addition: Adding reagents too quickly can exacerbate exotherms. A controlled, subsurface addition is often required at scale.
-
Starting Material Quality: Ensure that the larger-scale batch of (4-aminophenyl)hydrazine or ketone does not contain inhibitors or impurities that were absent in the lab-scale material.[8]
Q5: I'm observing a new, significant impurity by GC/HPLC that wasn't present at lab scale. What is it and how can I prevent it?
New impurities at scale are often the result of temperature deviations or extended reaction times.
| Potential Impurity | Likely Cause | Identification Method | Mitigation Strategy |
| Aniline Derivatives | N-N bond cleavage of the hydrazone intermediate.[12] This is often promoted by excessive heat or incorrect acid concentration. | GC-MS to identify molecular weight corresponding to cleavage products. | Tighter temperature control. Optimize acid catalyst and concentration; sometimes a Lewis acid like ZnCl₂ can be more effective than a Brønsted acid.[12] |
| Oxidized Species | The 6-amino group is susceptible to oxidation, especially at high temperatures in the presence of air. The final product can auto-oxidize.[13] | HPLC with a diode-array detector (DAD) to observe changes in the UV-Vis spectrum. LC-MS for molecular weight. | Maintain an inert (Nitrogen or Argon) atmosphere in the reactor headspace throughout the reaction and work-up. |
| Polymeric/Tarry Material | Gross thermal decomposition of starting materials or product. | Insoluble material, broad humps in HPLC baseline. | Strict temperature control. Ensure the reaction is not held at high temperatures for an unnecessarily long time. |
| Regioisomers | Not applicable for the symmetric 3-methyl-2-butanone, but a critical consideration if an unsymmetrical ketone were used.[4][12] | NMR, HPLC with a well-resolved method. | N/A for this specific synthesis. |
Q6: The final product is difficult to purify by distillation at a large scale, with color issues and yield loss. What are the best practices?
Purifying a functionalized aromatic amine like this requires care to avoid degradation.
-
Use Vacuum Distillation: The product has a relatively high boiling point. Distilling under vacuum lowers the required temperature, minimizing the risk of thermal degradation.
-
Maintain an Inert Atmosphere: As mentioned, the amino group can be sensitive to air oxidation, which often leads to color formation. Ensure the distillation apparatus is under a nitrogen or argon blanket.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to effectively separate the product from lower-boiling impurities and higher-boiling tars.
-
Chromatography as an Alternative: If extremely high purity is required and distillation is problematic, column chromatography can be used. However, amines can interact strongly with standard silica gel. Consider using:
-
Deactivated Silica: Treat silica gel with a base like triethylamine to neutralize acidic sites.
-
Amine-Functionalized Silica: Use a specialized stationary phase for better peak shape and recovery.[14]
-
Reversed-Phase Chromatography: For polar impurities, reversed-phase (e.g., C18) HPLC or MPLC can be effective.
-
Section 3: Experimental & Analytical Protocols
Protocol 1: Pilot-Scale Synthesis of 1,3,3-Trimethylindolin-6-amine
Safety Warning: This procedure involves highly corrosive and toxic materials. It must be performed in a suitable reactor with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shield.[7]
Equipment:
-
10 L glass-lined reactor with overhead stirrer, temperature probe, nitrogen inlet, and condenser.
-
Addition funnel or pump for controlled liquid addition.
-
Receiving vessel for distillation.
Reagents:
-
(4-aminophenyl)hydrazine hydrochloride (1.0 kg, ~6.9 mol)
-
3-Methyl-2-butanone (0.66 kg, 7.6 mol, 1.1 eq)
-
Sulfuric Acid (96%, ~1.35 kg, 13.8 mol, 2.0 eq)
-
Sodium Hydroxide solution (50% w/w)
-
Toluene
Procedure:
-
Reaction Setup: Charge sulfuric acid (1.35 kg) to the reactor. Begin agitation and cool the acid to 0-5°C using the reactor jacket.
-
Hydrazine Addition: Slowly add the (4-aminophenyl)hydrazine hydrochloride (1.0 kg) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
Ketone Addition: Once the hydrazine is fully dissolved, begin the slow, subsurface addition of 3-methyl-2-butanone (0.66 kg) over 1-2 hours. Maintain the internal temperature below 25°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 90-95°C.[9] Monitor for an exotherm and control the temperature with jacket cooling.
-
Reaction Hold: Maintain the temperature at 90-95°C for 3-4 hours. Monitor the reaction's completion by taking samples for HPLC analysis.
-
Quench/Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel containing a stirred, cooled solution of 50% sodium hydroxide, slowly transfer the acidic reaction mixture. This is a highly exothermic neutralization. Maintain the temperature of the basic solution below 40°C.
-
Extraction: Once the pH of the aqueous layer is >12, stop stirring and allow the layers to separate. Add toluene to the mixture to facilitate extraction. Separate the organic (toluene) layer. Extract the aqueous layer again with toluene.
-
Purification: Combine the organic layers and concentrate under reduced pressure to remove the toluene. The resulting crude oil is then purified by vacuum distillation to yield the final product.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method is suitable for determining the purity of the final product and identifying volatile impurities.[15][16]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for amines, such as an Agilent CP-Volamine or equivalent (60 m x 0.32 mm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
-
Sample Prep: Dilute ~10 mg of the product in 10 mL of methanol or isopropanol.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks.
Section 4: Safety & Handling
Q7: What are the primary safety hazards associated with this process?
-
Corrosivity: Concentrated sulfuric acid and 50% sodium hydroxide are extremely corrosive and can cause severe burns.[7]
-
Toxicity: Arylhydrazines and aromatic amines are toxic and should be handled with care to avoid inhalation, ingestion, or skin contact.
-
Thermal Hazards: The reaction and neutralization steps are highly exothermic. A loss of cooling could lead to a dangerous temperature and pressure increase.
-
Static Discharge: When handling flammable solvents like toluene, ensure all equipment is properly grounded and bonded to prevent ignition from static electricity.[7][17]
Q8: How should 1,3,3-Trimethylindolin-6-amine and its chemical waste be stored and handled?
-
Storage: Store the final product in a tightly sealed container under a nitrogen atmosphere to prevent oxidation.[17] Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Waste Disposal:
-
Acidic/Basic Waste: Aqueous waste from the work-up must be neutralized before disposal.
-
Organic Waste: Waste toluene and distillation residues should be collected in a designated, labeled container for hazardous waste disposal according to local regulations.
-
Spills: Spills should be contained with an inert absorbent material (e.g., sand, vermiculite) and collected into a sealed container for disposal.[7]
-
References
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis.
- Fisher Scientific. (2012).
- Sigma-Aldrich. (2025).
- FUJIFILM Wako. (n.d.).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Google Patents. (n.d.). US4211704A - Method for producing 2,3,3-trimethylindolenine.
- Wikipedia. (n.d.). Fischer Indole Synthesis.
- Alkyl Amines Chemicals Limited. (2015).
- TCI Chemicals. (n.d.).
- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Scientia Iranica. (n.d.). Fischer Indole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (2026). 2,3,3-Trimethylindolenine.
- NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- Thermo Fisher Scientific. (n.d.).
- Bryan Research & Engineering, LLC. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine.
Sources
- 1. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 2. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. DE2514759B2 - Process for the preparation of 233-trimethylindolenine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bre.com [bre.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Validation & Comparative
An Application Scientist's Guide: Unambiguous Structure Verification of 1,3,3-Trimethylindolin-6-amine by X-ray Crystallography and Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of its entire development trajectory. For a compound like 1,3,3-Trimethylindolin-6-amine, a substituted indoline that can serve as a crucial building block for more complex molecules, confirming its atomic arrangement is paramount. This guide provides an in-depth comparison of the gold-standard technique, Single-Crystal X-ray Crystallography (SCXRD), with essential spectroscopic methods. We will explore not just the protocols, but the causality behind the analytical choices, offering a self-validating workflow for achieving absolute structural certainty.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is the most powerful and universally accepted method for determining the three-dimensional structure of molecules at atomic resolution.[1][2] It provides an unambiguous 3D map of atom types, their arrangement, and how they are connected in space, offering precise measurements of molecular dimensions in a way no other technique can approach.[3] This direct evidence is why it is considered the definitive method for structural elucidation, especially in pharmaceutical development where absolute configuration can mean the difference between a therapeutic agent and a harmful one.
The SCXRD Experimental Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process. Each stage is critical for success, with the initial crystal growth phase often being the most significant bottleneck.[4]
Caption: The workflow for single-crystal X-ray crystallography analysis.
Detailed Protocol: SCXRD Analysis
1. Crystal Growth (The Art of Crystallization): The prerequisite for SCXRD is a well-ordered, single crystal of sufficient size (ideally >20 µm in all dimensions) and quality.[1] This is often the most challenging step.
-
Causality: Slow cooling or slow evaporation of a saturated solution allows molecules to arrange themselves into a highly ordered lattice, minimizing defects. The choice of solvent is critical; it must be one in which the compound is soluble but not so soluble that it prevents precipitation.
-
Step 1: Solvent Screening: Dissolve a small amount of purified 1,3,3-Trimethylindolin-6-amine in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) to create near-saturated solutions.[4]
-
Step 2: Slow Evaporation: Filter the most promising solution into a clean vial, cover it loosely (e.g., with parafilm pierced with a needle), and leave it undisturbed in a vibration-free environment.
-
Step 3: Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Step 4: Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a loop or fine needle.
2. Data Collection:
-
Step 1: Mounting: Mount a selected crystal on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.[4]
-
Step 2: Diffraction: Place the goniometer on the diffractometer. A focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of spots of varying intensities.[1]
-
Step 3: Data Integration: The positions and intensities of these diffracted spots are recorded by a detector. This process can take anywhere from 20 minutes to several hours, depending on the crystal's quality and complexity.[5]
3. Structure Solution and Refinement:
-
Step 1: Unit Cell and Space Group Determination: The diffraction data is processed to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group (the symmetry operations within the crystal).[4]
-
Step 2: Structure Solution: The electron density map is calculated from the diffraction pattern. Initial positions of the atoms are determined from the peaks in this map.[4]
-
Step 3: Refinement: The atomic model is refined against the experimental data to improve its accuracy. This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model, typically measured by the R1 factor (a lower R1 value indicates a better fit).
Complementary Spectroscopic Techniques: Building the Case
While SCXRD provides the final verdict, a suite of spectroscopic techniques is employed first to rapidly build a strong case for the compound's identity, purity, and the carbon-hydrogen framework.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[6] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C).[4][6]
-
Protocol (¹H and ¹³C NMR):
-
Dissolve 1-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer.
-
-
Expected Data for 1,3,3-Trimethylindolin-6-amine:
-
¹H NMR: Distinct signals for the aromatic protons on the benzene ring, a singlet for the N-H proton of the amine, a singlet for the N-CH₃ group, and a singlet for the two equivalent geminal methyl groups at the C3 position.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the methyl groups and the indoline core.[8]
-
Mass Spectrometry (MS)
MS provides the molecular weight and can offer clues about the structure through fragmentation patterns.[6][9] It is a crucial first step after synthesis to confirm that the product has the correct mass.
-
Protocol (e.g., ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[4]
-
-
Expected Data for 1,3,3-Trimethylindolin-6-amine (C₁₁H₁₆N₂):
-
The Nitrogen Rule: Since the molecule has an even number of nitrogen atoms (2), its nominal molecular weight will be an even number (176 g/mol ). The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 177, confirming the molecular formula.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
-
Protocol (ATR-IR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum.
-
-
Expected Data for 1,3,3-Trimethylindolin-6-amine:
-
A pair of absorption bands in the 3350-3450 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[10]
-
Absorptions corresponding to aromatic C-H bonds and aliphatic C-H bonds.
-
A Synergistic Workflow: From Hypothesis to Certainty
No single technique provides all the answers. The most robust approach to structure verification is a synergistic one, where each method validates the others, culminating in the unambiguous proof from X-ray crystallography.
Caption: A synergistic workflow for complete structural elucidation.
Comparative Analysis of Techniques
The choice of analytical technique depends on the information required, the sample availability, and the stage of research.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[2][4] | Single crystal (>20 µm).[1] | The definitive "gold standard" for structure proof; provides direct evidence.[4] | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials or amorphous solids.[4] |
| Nuclear Magnetic Resonance (NMR) | Carbon-hydrogen framework, atom connectivity, chemical environment of nuclei.[4][6] | Soluble sample (1-10 mg) in a deuterated solvent. | Excellent for determining structure in solution; provides detailed connectivity information.[4] | Provides indirect structural information; interpretation can be complex; does not directly give bond lengths or angles.[4] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns.[4][6] | Very small amount (µg-ng) of sample. | High sensitivity; confirms molecular weight and formula. | Does not provide information on atom connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -NH₂, C=O, -OH).[6] | Small amount of solid or liquid sample. | Fast, simple, and non-destructive; provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Conclusion
For a molecule like 1,3,3-Trimethylindolin-6-amine, a comprehensive characterization package is essential. Spectroscopic techniques like NMR, MS, and IR are indispensable tools for rapidly confirming the successful synthesis, assessing purity, and establishing the molecular framework. They collectively build a structural hypothesis. However, for the absolute, unambiguous verification required for publication, patent filings, and regulatory submissions in drug development, single-crystal X-ray crystallography stands alone. It transforms the structural hypothesis into a proven fact, providing the ultimate level of confidence in the molecule's identity and three-dimensional nature.
References
- Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem.
- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026).
- Small molecule crystallography. Excillum.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Single-Crystal X-ray Diffraction for Structural Solution. (2026). University of Warwick.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
- A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020).
- Methods for the Elucidation of the Structure of Organic Compounds.
- 1 H-NMR (600 MHz in DMSO-d 6 ) and 13 C-NMR data (150 MHz in DMSO-d 6 ) of 1-3. ResearchGate.
- 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran(1498-88-0) 1 h nmr. ChemicalBook.
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
- Isolation, characterization and x-ray structure determination of the schiff base ligand. (2015). SciELO South Africa.
- Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (1970). Journal of Organic Chemistry.
- Crystal structure determination as part of an undergraduate laboratory experiment: 1′,3′,3′-trimethylspiro[chromene-2,2. ResearchGate.
- Structure and Properties of 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene].
- Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Universiti Kebangsaan Malaysia.
- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide. Benchchem.
- 1,3,3-Trimethylindolin-5-amine and 4-Formylphenyl 4,4-Dimethylchroman-6-carboxylate Thiosemicarbazone (OHet72). (2025). ResearchGate.
- Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. PMC.
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- 3. rigaku.com [rigaku.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 6. rroij.com [rroij.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. authors.library.caltech.edu [authors.library.caltech.edu]
- 9. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
1,3,3-Trimethylindolin-6-amine proper disposal procedures
Topic: 1,3,3-Trimethylindolin-6-amine Proper Disposal Procedures CAS Number: 545393-67-7 Chemical Family: Aromatic Amine / Indoline Derivative[1]
Core Directive & Executive Summary
As a Senior Application Scientist, I must emphasize that the disposal of 1,3,3-Trimethylindolin-6-amine is not merely a janitorial task; it is a critical safety operation. This compound is an electron-rich aromatic amine, commonly used as an intermediate in the synthesis of functional dyes (e.g., spirooxazines).[1] Its chemical structure dictates its hazards: it is basic, potentially sensitizing, and toxic to aquatic life.
The Golden Rule: Never dispose of this compound down the drain. Its lipophilicity and nitrogenous nature make it a persistent aquatic pollutant. High-temperature incineration is the only acceptable final fate.[1]
Hazard Assessment & Technical Justification
To execute a safe disposal, you must understand the "Why" behind the protocol. This section details the chemical behaviors that drive our disposal logic.
| Feature | Technical Detail | Operational Implication |
| Basicity | The C6-amino group and the indoline nitrogen possess lone pairs.[1] | Incompatibility: Violent exothermic reaction with strong acids.[1] Do not mix with acidic waste streams. |
| Redox Potential | Electron-rich aromatic system.[1] | Fire Risk: Incompatible with strong oxidizers (e.g., peroxides, nitric acid). Risk of spontaneous ignition or explosion. |
| Aquatic Toxicity | Predicted Aquatic Acute 1 (based on structure). | Environmental: Zero-tolerance for release into sewer systems.[1] Spills must be contained immediately. |
| Physical State | Solid or viscous oil (depending on purity/temp).[1] | Handling: Requires solvent rinsing for complete container emptying; generates both solid and liquid waste. |
Waste Segregation & Containerization
Proper segregation is the primary defense against lab accidents. 1,3,3-Trimethylindolin-6-amine must be isolated from incompatible waste streams.
Primary Waste Streams
-
Solid Waste: Contaminated gloves, weighing boats, paper towels, and pure solid substance.
-
Liquid Waste: Mother liquors, reaction mixtures, and rinsates (usually dissolved in organic solvents like dichloromethane or ethyl acetate).
Container Specifications
-
Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk. Avoid metal containers if the waste is acidic (though this amine should be kept basic/neutral).
-
Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.[1]
Visual Logic: Waste Segregation Flowchart
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Figure 1. Decision tree for segregating 1,3,3-Trimethylindolin-6-amine waste streams to prevent incompatibility accidents.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid / Stock
Use this when disposing of expired shelf stock or excess solid reagent.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Dissolution (Recommended): While solid disposal is possible, dissolving the solid in a compatible combustible solvent (e.g., acetone or ethanol) is often preferred by incineration facilities to ensure even burning.
-
Step: Dissolve the solid in a minimal amount of acetone.
-
Step: Transfer to the "Organic Solvents (Non-Halogenated)" waste carboy.
-
-
Direct Solid Disposal:
-
Step: Place the solid container directly into a clear, sealable hazardous waste bag.
-
Step: Label clearly: "Solid Waste: 1,3,3-Trimethylindolin-6-amine (Toxic/Irritant)."[1]
-
Step: Place in the designated solid hazardous waste drum.
-
Protocol B: Disposal of Liquid Waste (Mother Liquors)
Use this for reaction byproducts or cleaning rinsates.[1]
-
pH Check: Ensure the waste solution is not acidic. If mixed with acid workups, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-9 before adding to the organic waste drum.[1] Caution: Neutralization generates heat.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated solvents with non-halogenated if your facility separates them).
-
Transfer: Pour into the HDPE carboy using a funnel to prevent splashing.
-
Rinsing: Triple rinse the original flask with acetone; add rinsate to the waste carboy.
Emergency Response: Spills
In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[2][3]
Spill Response Matrix:
| Parameter | Action Plan |
| Minor Spill (<10g/mL) | 1. Evacuate immediate area. 2. Wear PPE (Gloves, Goggles).[2][4] 3. Absorb with vermiculite or sand.[1] 4. Scoop into a waste bag. 5. Wipe surface with acetone. |
| Major Spill (>10g/mL) | 1. Evacuate lab. Call EHS. 2. Do NOT use water (spreads contamination). 3. Dike the spill with absorbent socks. 4. Cover with absorbent material.[2][3][5][6] |
| Skin Contact | Wash immediately with soap and copious water for 15 mins.[5][7] Do not use solvent (enhances absorption). |
Regulatory Compliance & Labeling
Documentation is the final step of the scientific method in waste management.
-
Labeling: All containers must be labeled before waste is added.
-
US RCRA Status: While not explicitly listed as a P or U listed waste by default, it exhibits characteristics of toxicity. If dissolved in flammable solvents, it carries the D001 (Ignitable) code.
-
EU CLP: Treat as Hazardous Waste (HP 4 Irritant, HP 6 Acute Toxicity, HP 14 Ecotoxic).
Required Label Elements:
-
Full Chemical Name: 1,3,3-Trimethylindolin-6-amine.[1][8][9]
-
Hazards: Irritant, Toxic.[7]
-
Generator: Name of the lab/researcher.
References
-
Xixisys . (n.d.). SDS for 1,3,3-Trimethylindolin-6-amine (CAS 545393-67-7). Retrieved from [Link][1]
-
American Chemical Society (ACS) . (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link][1]
-
Collect and Recycle . (2024). Amine Disposal For Businesses: Essential Guidelines. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. tri-iso.com [tri-iso.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. fishersci.com [fishersci.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 545393-67-7 Name: [xixisys.com]
- 9. 120791-60-8 CAS|6-氨基-1,3,3-,三甲基吲哚啉-2-酮|生产厂家|价格信息 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
